Nitidanin
Description
Properties
IUPAC Name |
4-[3-(hydroxymethyl)-7-(3-hydroxyprop-1-enyl)-5-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl]-2,6-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O8/c1-25-14-9-13(10-15(26-2)19(14)24)20-18(11-23)29-21-16(27-3)7-12(5-4-6-22)8-17(21)28-20/h4-5,7-10,18,20,22-24H,6,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTAGXIJLPKJOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C(O2)C3=CC(=C(C(=C3)OC)O)OC)CO)C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Nintedanib's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nintedanib is a potent small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs) implicated in tumor growth, angiogenesis, and metastasis. Initially developed as an anti-angiogenic agent, its therapeutic efficacy extends to directly inhibiting cancer cell proliferation and survival. This technical guide provides an in-depth exploration of the molecular mechanisms of Nintedanib in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.
Introduction
Nintedanib, also known by its development code BIBF 1120 and brand names Ofev® and Vargatef®, is an orally available indolinone derivative.[1][2] It functions as a triple angiokinase inhibitor, primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α/β).[3][4] By competitively binding to the ATP-binding pocket of these receptors, Nintedanib blocks their autophosphorylation and subsequent activation of downstream signaling cascades crucial for cancer progression.[1][2] This multi-targeted approach not only curtails tumor angiogenesis but also directly impacts cancer cell proliferation and survival, and may overcome resistance mechanisms associated with single-target anti-angiogenic therapies.[5][6] Nintedanib has received regulatory approval for the treatment of various malignancies, including non-small cell lung cancer (NSCLC), often in combination with chemotherapy.[4][6]
Molecular Targets and In Vitro Efficacy
Nintedanib exhibits potent inhibitory activity against a specific spectrum of kinases. Its primary targets are central to the processes of angiogenesis and cell proliferation. The in vitro efficacy of Nintedanib has been extensively characterized across a range of kinases and cancer cell lines, with IC50 values highlighting its potency and selectivity.
Kinase Inhibition Profile
Nintedanib's primary mechanism involves the inhibition of key receptor tyrosine kinases. A summary of its inhibitory activity against its principal targets is presented below.
| Kinase Target | IC50 (nM) |
| VEGFR1 (Flt-1) | 34 |
| VEGFR2 (KDR) | 13 - 21 |
| VEGFR3 (Flt-4) | 13 |
| FGFR1 | 69 |
| FGFR2 | 37 |
| FGFR3 | 108 |
| PDGFRα | 59 |
| PDGFRβ | 65 |
Data compiled from multiple sources.
Beyond its primary targets, Nintedanib also demonstrates inhibitory activity against other kinases, including members of the Src family (Lck, Lyn, and Src) and Flt-3, which may contribute to its overall anti-cancer effects.[1][7]
Anti-proliferative Activity in Cancer Cell Lines
The cytotoxic and anti-proliferative effects of Nintedanib have been evaluated in numerous cancer cell lines. The IC50 values vary depending on the cell line's specific genetic makeup and receptor expression profile.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | 22.62 |
| HT-29 | Colorectal Cancer | 0.83 - 4.9 |
| SKOV3 | Ovarian Cancer | 28.76 |
| MCF7 | Breast Cancer | 8.28 |
| Malignant Pleural Mesothelioma (mean) | Mesothelioma | Not specified |
| PC9 | Non-Small Cell Lung Cancer | Not specified |
| H2228 | Non-Small Cell Lung Cancer | Not specified |
| H3122 | Non-Small Cell Lung Cancer | Not specified |
| H1993 | Non-Small Cell Lung Cancer | Not specified |
| H460 | Non-Small Cell Lung Cancer | Not specified |
| H1975 | Non-Small Cell Lung Cancer | Not specified |
Data compiled from multiple sources, including Selleck Chemicals and various publications.[8]
Core Signaling Pathways Modulated by Nintedanib
By inhibiting its primary targets, Nintedanib disrupts several critical downstream signaling pathways that are frequently dysregulated in cancer.
Inhibition of Pro-Angiogenic Signaling
Nintedanib's anti-angiogenic effects are mediated through the simultaneous blockade of VEGFR, FGFR, and PDGFR signaling pathways in endothelial cells, pericytes, and smooth muscle cells.[9] This leads to a reduction in tumor vascularization, vessel permeability, and overall tumor perfusion.[6]
Caption: Nintedanib inhibits VEGFR, FGFR, and PDGFR, blocking downstream PI3K/AKT and MAPK pathways to suppress angiogenesis.
Direct Anti-Tumor Cell Effects
In cancer cells that overexpress or have activating mutations in FGFR or PDGFR, Nintedanib can directly inhibit cell proliferation and induce apoptosis.[10] This is achieved through the blockade of key survival pathways.
Caption: Nintedanib directly inhibits oncogenic FGFR and PDGFR signaling in cancer cells, leading to decreased proliferation and increased apoptosis.
Mechanisms of Resistance
Despite its efficacy, resistance to Nintedanib can develop through various mechanisms. Understanding these is crucial for developing effective combination therapies and second-line treatments.
-
Activation of Alternative Signaling Pathways: Upregulation of alternative pro-angiogenic or survival pathways can bypass the inhibitory effects of Nintedanib. For instance, activation of the PI3K pathway has been identified as a resistance mechanism in bladder cancer.[11]
-
Drug Efflux Pumps: Increased expression of drug efflux pumps, such as ABCB1 (P-glycoprotein), can reduce the intracellular concentration of Nintedanib, thereby diminishing its efficacy. This has been observed in small cell lung cancer cell lines.[12]
-
Lysosomal Sequestration: Nintedanib can be trapped within lysosomes in cancer cells, preventing it from reaching its intracellular targets.[13]
-
Mutations in Target Kinases: While less common for Nintedanib compared to other TKIs, acquired mutations in the kinase domains of VEGFR, FGFR, or PDGFR could potentially confer resistance.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Nintedanib.
In Vitro Kinase Inhibition Assay (VEGFR2)
This assay determines the direct inhibitory effect of Nintedanib on the enzymatic activity of a specific kinase.
Materials:
-
Recombinant human VEGFR2 kinase (BPS Bioscience, Cat. No. 6042)
-
Kinase-Glo® Max Luminescence Kinase Assay (Promega)
-
ATP
-
Poly (4:1 Glu, Tyr) peptide substrate
-
Nintedanib
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of Nintedanib in the assay buffer.
-
In a 96-well plate, add 5 µL of the Nintedanib dilution to each well. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 20 µL of a solution containing VEGFR2 and the peptide substrate to each well.
-
Initiate the reaction by adding 25 µL of ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
Calculate the percent inhibition for each Nintedanib concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., A549)
-
Complete cell culture medium
-
Nintedanib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of Nintedanib and incubate for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate on a shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis for Phosphorylated AKT and ERK
This technique is used to detect changes in the phosphorylation status of key signaling proteins.
Caption: A typical workflow for Western blot analysis to assess protein phosphorylation.
Procedure:
-
Culture cancer cells to 70-80% confluency and treat with Nintedanib for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-ERK (Thr202/Tyr204), and total ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of Nintedanib in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line (e.g., H460 NSCLC cells)
-
Matrigel (optional)
-
Nintedanib formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer Nintedanib (e.g., 50 mg/kg, daily) or vehicle control via oral gavage.
-
Measure tumor volume with calipers every 2-3 days using the formula: (length x width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Immunofluorescence Staining for CD31
This technique is used to visualize and quantify blood vessel density in tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody: anti-CD31
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate the tumor sections.
-
Perform antigen retrieval by heating the slides in the appropriate buffer.
-
Permeabilize the sections with a detergent (e.g., 0.25% Triton X-100 in PBS).
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate the sections with the primary anti-CD31 antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the slides with mounting medium and visualize using a fluorescence microscope.
-
Quantify microvessel density by counting the number of CD31-positive vessels per field of view.
Conclusion
Nintedanib's multifaceted mechanism of action, encompassing both potent anti-angiogenic effects and direct anti-tumor activity, underscores its significance in the oncology therapeutic landscape. Its ability to simultaneously inhibit VEGFR, FGFR, and PDGFR signaling pathways provides a robust strategy for combating tumor growth and progression. A thorough understanding of its molecular interactions, as detailed in this guide, is paramount for optimizing its clinical application, overcoming resistance, and designing novel combination therapies to improve patient outcomes. The experimental protocols provided herein offer a framework for researchers to further investigate the intricate cellular and molecular responses to Nintedanib in various cancer contexts.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Methodology of murine lung cancer mimics clinical lung adenocarcinoma progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. broadpharm.com [broadpharm.com]
- 9. researchhub.com [researchhub.com]
- 10. A Method for Orthotopic Transplantation of Lung Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-inflammatory Pathways Modulated by Nitidine Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-inflammatory effects of Nitidine Chloride (NC), a natural benzophenanthridine alkaloid. The information presented herein is curated from peer-reviewed scientific literature to support research and development efforts in the field of inflammation therapeutics.
Core Anti-inflammatory Mechanisms
Nitidine Chloride exerts its anti-inflammatory properties through the modulation of several key signaling cascades. Primarily, it has been demonstrated to suppress pro-inflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[1][2][3][4]. These actions collectively lead to a significant reduction in the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6)[1][3].
Furthermore, emerging evidence suggests that Nitidine Chloride's anti-inflammatory profile is multifaceted. It has been shown to inhibit the activation of the NLRP3 inflammasome by scavenging Reactive Oxygen Species (ROS)[5]. Additionally, NC can promote an anti-inflammatory environment by enhancing the production of the regulatory cytokine IL-10, an effect mediated through the inhibition of Topoisomerase I[6]. There is also evidence of its ability to modulate the JAK/STAT pathway, which is crucial in cytokine signaling[7][8].
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of Nitidine Chloride on various inflammatory markers and cellular processes.
Table 2.1: Effect of Nitidine Chloride on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages
| Cytokine | NC Concentration (µM) | Inhibition of mRNA Expression (%) | Inhibition of Protein Secretion (%) |
| TNF-α | 1 | ~25% | ~40% |
| 5 | ~75% | ~80% | |
| IL-1β | 1 | ~30% | ~35% |
| 5 | ~80% | ~70% | |
| IL-6 | 1 | ~40% | ~50% |
| 5 | ~90% | ~85% | |
| Data is estimated from graphical representations in the cited literature and presented as approximate values.[1] |
Table 2.2: Inhibitory Concentration (IC50) of Nitidine Chloride in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Duration (h) | Assay |
| U87 | Human Glioblastoma | ~7.5 | 48 | CCK-8 |
| LN18 | Human Glioblastoma | ~5.0 - 7.5 | 48 | CCK-8 |
| A549 | Human Lung Cancer | ~4.0 | 48 | CCK-8 |
| H1975 | Human Lung Cancer | ~14.0 | 48 | CCK-8 |
| Note: These IC50 values pertain to anti-proliferative effects in cancer cell lines, which may be relevant for understanding the compound's general cytotoxicity and potency.[7][9] |
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways modulated by Nitidine Chloride.
NF-κB Signaling Pathway Inhibition
Nitidine Chloride inhibits the canonical NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα. This action sequesters the p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by Nitidine Chloride.
MAPK Signaling Pathway Inhibition
Nitidine Chloride has been shown to suppress the phosphorylation of key kinases in the MAPK pathway, including p38, ERK1/2, and JNK. This inhibition disrupts the downstream signaling cascade that would otherwise contribute to the inflammatory response.
Caption: Inhibition of MAPK signaling pathways by Nitidine Chloride.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of Nitidine Chloride.
Cell Culture and LPS Stimulation of RAW 264.7 Macrophages
This protocol describes the in vitro model used to assess the anti-inflammatory properties of Nitidine Chloride.
-
Cell Culture:
-
The RAW 264.7 murine macrophage cell line is cultured in Dulbecco's Modified Eagle Medium (DMEM).[10][11]
-
The medium is supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[10][11]
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.[10][12]
-
-
Cell Plating:
-
For cytokine analysis (ELISA), cells are seeded into 96-well plates at a density of 1-2 x 10^5 cells/well.[13]
-
For protein analysis (Western Blot) or RNA extraction (RT-PCR), cells are seeded in 6-well plates at a density of 4 x 10^5 cells/mL.[10]
-
Cells are allowed to adhere and acclimate for 24 hours prior to treatment.[10][13]
-
-
Treatment and Stimulation:
-
The culture medium is replaced with fresh medium.
-
Cells are pre-treated with various concentrations of Nitidine Chloride (e.g., 1 µM, 5 µM) for 1 hour.[10]
-
Following pre-treatment, cells are stimulated with Lipopolysaccharide (LPS) at a concentration of 50-100 ng/mL to induce an inflammatory response.[1][13]
-
Incubation times vary depending on the downstream application: 1-6 hours for RNA analysis, 30 minutes for signaling protein phosphorylation analysis, and 12-24 hours for cytokine secretion analysis.[1][10][11]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol is used to measure the concentration of secreted pro-inflammatory cytokines in the cell culture supernatant.
-
Sample Collection:
-
After the designated incubation period, the cell culture supernatant is collected from each well.
-
The supernatant is centrifuged to remove any cells or debris and stored at -70°C until analysis.[11]
-
-
ELISA Procedure:
-
Commercial ELISA kits for TNF-α, IL-1β, and IL-6 are used according to the manufacturer's instructions.[11][14][15]
-
Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest and incubated overnight.[16]
-
Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.[16]
-
Sample Incubation: Standards and collected supernatants are added to the wells and incubated to allow the cytokine to bind to the capture antibody.[16]
-
Detection: A biotinylated detection antibody is added, followed by an enzyme conjugate (e.g., Streptavidin-HRP).[16][17]
-
Substrate Addition: A substrate solution (e.g., TMB) is added, which reacts with the enzyme to produce a colored product.[17]
-
Measurement: The reaction is stopped, and the absorbance is measured at 450 nm using a microplate reader.[14]
-
Quantification: A standard curve is generated from the absorbance values of the standards, and the concentration of cytokines in the samples is calculated from this curve.[17]
-
Western Blot Analysis for Signaling Proteins
This protocol is used to detect the levels of total and phosphorylated proteins in the NF-κB and MAPK signaling pathways.
-
Cell Lysis and Protein Extraction:
-
After treatment, cells are washed with ice-cold Phosphate-Buffered Saline (PBS).[10]
-
Cells are lysed using a RIPA lysis buffer containing protease and phosphatase inhibitors to preserve the proteins and their phosphorylation state.[10]
-
The cell lysate is centrifuged, and the supernatant containing the total protein is collected.[10]
-
-
Protein Quantification:
-
The total protein concentration in each sample is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (e.g., 40 µg) from each sample are separated by size using Sodium Dodecyl-Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-p65, p-IκBα, p-p38, p-ERK, p-JNK, and their total protein counterparts) overnight at 4°C.[18]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating the anti-inflammatory effects of Nitidine Chloride.
Caption: General experimental workflow for in vitro anti-inflammatory studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitidine chloride inhibits LPS-induced inflammatory cytokines production via MAPK and NF-kappaB pathway in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitidine chloride, a benzophenanthridine alkaloid from Zanthoxylum nitidum (Roxb.) DC., exerts multiple beneficial properties, especially in tumors and inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Nitidine chloride, a benzophenanthridine alkaloid from Zanthoxylum nitidum (Roxb.) DC., exerts multiple beneficial properties, especially in tumors and inflammation-related diseases [frontiersin.org]
- 5. Nitidine Chloride Alleviates Inflammation and Cellular Senescence in Murine Osteoarthritis Through Scavenging ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitidine chloride exerts anti-inflammatory action by targeting Topoisomerase I and enhancing IL-10 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitidine chloride suppresses epithelial‐mesenchymal transition and stem cell‐like properties in glioblastoma by regulating JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitidine chloride inhibits hepatic cancer growth via modulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitidine chloride possesses anticancer property in lung cancer cells through activating Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.5. Cell Culture, Stimulation of RAW 264.7 Cells with LPS and Bacteria lysate [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. IL-6, IL-1β and TNF production measurement by ELISA [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
The Quest for Nitidanin: A Technical Guide to its Natural Sourcing and Isolation from Onopordum acanthium
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide has been developed to detail the natural sources and potential isolation methodologies for Nitidanin, a lignan present in the medicinal plant Onopordum acanthium, commonly known as Scotch thistle. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Onopordum acanthium has a rich history in traditional medicine, utilized for its anti-inflammatory, antitumor, and cardiotonic properties.[1][2] The plant is a rich source of various bioactive compounds, including flavonoids, phenylpropanoids, triterpenoids, sesquiterpene lactones, and lignans.[1][2] Among these, this compound, specifically this compound diisovalerianate, has been identified as a constituent of this plant.[1]
This guide provides a structured overview of the phytochemical landscape of Onopordum acanthium, detailed hypothetical experimental protocols for the isolation of this compound based on established methodologies for lignan extraction, and a summary of quantitative data available for other compounds isolated from this species.
Phytochemical Composition of Onopordum acanthium
Onopordum acanthium is a veritable reservoir of secondary metabolites. Various parts of the plant, including the aerial parts, roots, and seeds, contain a diverse array of chemical compounds.[1][2] A summary of the major classes of compounds and specific examples is presented below.
Table 1: Major Phytochemicals Identified in Onopordum acanthium
| Compound Class | Specific Compounds Identified | Plant Part | Reference |
| Lignans | This compound diisovalerianate, Arctiin, Matairesinol, Pinoresinol, Syringaresinol, Medioresinol | Aerial parts, Achenes | [1] |
| Flavonoids | Apigenin, Luteolin, Hispidulin, Nepetin, Scutellarein 4'-methyl ether | Aerial parts, Leaves, Flowers | [1] |
| Sesquiterpene Lactones | Onopordopicrin, Arctiopicrin | Leaves, Herb | [1] |
| Triterpenoids | α- and β-amyrin, Lupeol, Taraxasterol | Leaves, Stems, Flowers, Achenes | [1] |
| Phenylpropanoids | Caffeic acid, Chlorogenic acid, Isochlorogenic acid | Capitula, Achenes | [1] |
| Coumarins | Aesculin, Aesculetin | Herb | [1] |
Isolation of this compound: A Proposed Experimental Protocol
While the existing literature confirms the presence of this compound diisovalerianate in Onopordum acanthium, a specific and detailed experimental protocol for its isolation is not explicitly available. However, based on established methodologies for the isolation of lignans from plant matrices, a comprehensive hypothetical protocol is outlined below. This protocol is designed to provide a robust framework for researchers aiming to isolate and purify this compound.
Plant Material Collection and Preparation
-
Collection: The aerial parts of Onopordum acanthium should be collected during the flowering season.
-
Drying: The plant material should be air-dried in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grinding: The dried plant material should be ground into a coarse powder to increase the surface area for efficient extraction.
Extraction
-
Solvent Selection: A non-polar solvent (e.g., n-hexane) should be used for initial defatting, followed by extraction with a more polar solvent like methanol or ethanol to extract the lignans.
-
Procedure:
-
The powdered plant material is first macerated with n-hexane to remove lipids and other non-polar constituents.
-
The defatted plant material is then subjected to exhaustive extraction with methanol using a Soxhlet apparatus or maceration with agitation.
-
The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation
-
Liquid-Liquid Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol. Lignans are expected to be concentrated in the chloroform and ethyl acetate fractions.
Chromatographic Purification
-
Column Chromatography: The chloroform and/or ethyl acetate fractions are subjected to column chromatography over silica gel. The column is eluted with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the compound of interest are further purified using preparative HPLC with a suitable stationary phase (e.g., C18) and a mobile phase gradient (e.g., acetonitrile-water or methanol-water) to yield pure this compound.
Structural Elucidation
-
The structure of the isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Experimental Workflow for this compound Isolation
Caption: A generalized workflow for the isolation of this compound from Onopordum acanthium.
Quantitative Data on Isolated Compounds from Onopordum acanthium
While specific quantitative data for the isolation of this compound is not available in the reviewed literature, yields for other compounds isolated from Onopordum acanthium provide a general indication of the abundance of secondary metabolites in this plant.
Table 2: Yields of Selected Compounds Isolated from Onopordum acanthium
| Compound | Plant Part | Starting Material (Dry Weight) | Yield | Reference |
| Apigenin and Luteolin | Aerial part | 4.4 kg | 4.5 mg | [1] |
| Scutellarein 4'-methyl ether | Leaves | 215 g | 9.5 mg | [1] |
| Onopordopicrin | Fresh leaves | 10 kg | 3.5 g | [1] |
| Pinoresinol | Air-dried herb | 4.4 kg | 5.5 mg | [1] |
| Syringaresinol | Air-dried herb | 4.4 kg | 9.4 mg | [1] |
| Medioresinol | Air-dried herb | 4.4 kg | 3.4 mg | [1] |
Note: The yield of this compound diisovalerianate has not been reported in the surveyed scientific literature.
Biological Activity and Signaling Pathways
The extracts of Onopordum acanthium have been reported to possess various pharmacological activities, including anti-inflammatory, antiproliferative, and cardiotonic effects.[1] However, the specific biological activities of isolated this compound and the signaling pathways it may modulate have not been elucidated in the available scientific literature. Further research is required to determine the pharmacological profile of this specific lignan.
Logical Relationship of the Isolation Process
Caption: Logical steps in the proposed isolation of this compound.
This technical guide consolidates the current knowledge on this compound from Onopordum acanthium and provides a practical framework for its isolation. It is anticipated that this information will facilitate further research into the chemistry and pharmacology of this promising natural product.
References
Pharmacological Profile of Lignans from Scotch Thistle (Onopordum acanthium): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scotch thistle (Onopordum acanthium), a plant with a history in traditional medicine for treating inflammatory conditions and tumors, is a rich source of various bioactive phytochemicals.[1][2][3][4] Among these, a class of polyphenolic compounds known as lignans has garnered significant scientific interest. This technical guide provides an in-depth overview of the pharmacological properties of lignans identified in Onopordum acanthium, with a focus on their quantitative biological activities, the experimental methodologies used to determine these activities, and the underlying molecular signaling pathways. The lignans discussed include arctiin, pinoresinol, medioresinol, and syringaresinol. It is noteworthy that while nitidanin diisovalerianate has also been identified in Scotch thistle, there is a conspicuous absence of publicly available pharmacological data for this specific compound.
Identified Lignans and Their Pharmacological Activities
The primary lignans isolated from Onopordum acanthium and subjected to pharmacological evaluation include arctiin, pinoresinol, medioresinol, and syringaresinol. These compounds exhibit a range of biological effects, most notably anti-inflammatory, antioxidant, and cytotoxic (anti-cancer) activities. The following sections provide a detailed profile for each of these lignans.
Arctiin and its Aglycone, Arctigenin
Arctiin is a lignan glycoside that is metabolized to its aglycone, arctigenin, which is often responsible for its biological activity.
Anti-inflammatory Activity
Arctigenin has demonstrated potent anti-inflammatory effects by inhibiting key inflammatory mediators. It has been shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines. This inhibition is mediated, in part, through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Antioxidant Activity
The antioxidant properties of arctiin and arctigenin have been evaluated using various assays. They have been shown to scavenge free radicals, although their activity may be less potent compared to other antioxidants.
Anticancer Activity
Arctigenin has shown significant antiproliferative effects in various cancer cell lines. For instance, it has been reported to inhibit the proliferation of human leukemia (HL-60) cells.
Table 1: Quantitative Pharmacological Data for Arctiin/Arctigenin
| Activity | Assay/Model | Target/Mediator | Result (IC₅₀/EC₅₀) | Reference |
| Anti-inflammatory | LPS-stimulated RAW 264.7 cells | NO Production | 8.4 µM (Arctigenin) | [3] |
| LPS-stimulated RAW 264.7 cells | TNF-α Production | 19.6 µM (Arctigenin) | [3] | |
| LPS-stimulated THP-1 cells | TNF-α Production | 25.0 µM (Arctigenin) | [3] | |
| LPS-stimulated RAW 264.7 cells | IL-6 Production | 29.2 µM (Arctigenin) | [3] | |
| Antioxidant | DPPH Radical Scavenging | DPPH Radical | >500 µg/mL (Arctigenin) | [5] |
| Anticancer | HL-60 (Human Leukemia) cells | Cell Proliferation | < 100 ng/mL (Arctigenin) |
Pinoresinol
Pinoresinol is a furofuran lignan with a range of documented biological activities.
Anti-inflammatory and Antioxidant Activity
Pinoresinol exhibits both anti-inflammatory and antioxidant properties. It can inhibit the production of TNF-α, likely through the modulation of NF-κB and AP-1 signaling. Furthermore, its antioxidant capacity has been demonstrated in various in vitro assays.
Antihyperglycemic Activity
Pinoresinol and its glycosides have been shown to inhibit the α-glucosidase enzyme, suggesting a potential role in managing hyperglycemia.
Anticancer Activity
Studies have indicated that pinoresinol can induce apoptosis and cause cell cycle arrest at the G2/M phase in colon cancer cell lines, highlighting its chemopreventive potential.
Table 2: Quantitative Pharmacological Data for Pinoresinol
| Activity | Assay/Model | Target/Mediator | Result (IC₅₀/EC₅₀) | Reference |
| Antihyperglycemic | α-glucosidase inhibition assay | α-glucosidase | 48.13 µg/mL (pinoresinol-4-O-β-D-glucopyranoside) | [6] |
| Antioxidant | FRAP Assay | Ferric Reducing Power | 418.47 µmol/g (ascorbic acid equivalent) | [6] |
| ABTS Assay | ABTS Radical Cation | 1091.3 µmol/g (ascorbic acid equivalent) | [6] |
Medioresinol
Medioresinol is another furofuran lignan that has been investigated for its pharmacological potential.
Anti-inflammatory Activity
Medioresinol has been shown to inhibit the production of the pro-inflammatory cytokine IL-12p40 in LPS-stimulated bone marrow-derived dendritic cells.
Cardioprotective Effects
This lignan has demonstrated protective effects in models of myocardial infarction-induced heart failure. It is believed to exert these effects by activating the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation, and by reducing oxidative stress and inflammation.
Antimicrobial Activity
Medioresinol has also been reported to have antifungal activity against Candida albicans, inducing mitochondrial-mediated apoptosis.
Table 3: Quantitative Pharmacological Data for Medioresinol
| Activity | Assay/Model | Target/Mediator | Result (IC₅₀/EC₅₀) | Reference |
| Anti-inflammatory | LPS-stimulated BMDCs | IL-12p40 Production | 2 µM | [1] |
| Antifungal | Candida albicans | Fungal Growth | MIC: 3.125-6.25 µg/mL | [1] |
Syringaresinol
Syringaresinol is a symmetrical lignan that has been studied for its diverse pharmacological effects.
Anti-inflammatory and Antioxidant Activity
Syringaresinol possesses both anti-inflammatory and antioxidant properties. It can protect against diabetic cardiomyopathy by mitigating inflammation, cardiac fibrosis, and oxidative stress. The underlying mechanism is thought to involve the restoration of the Keap1/Nrf2 antioxidant response system and the inhibition of the TGF-β/Smad signaling pathway, which is involved in fibrosis.
Mitochondrial Biogenesis
In skeletal muscle cells, syringaresinol has been found to induce mitochondrial biogenesis through the activation of the PPARβ pathway.
Table 4: Quantitative Pharmacological Data for Syringaresinol
| Activity | Assay/Model | Target/Mediator | Result (IC₅₀/EC₅₀) | Reference |
| Mitochondrial Biogenesis | PPARβ Activation Assay | PPARβ | EC₅₀: 18.11 ± 4.77 µM | [7] |
| PPARβ Binding Assay | PPARβ | K_D_: 27.62 ± 15.76 µM | [7] |
Experimental Protocols
This section details the methodologies for key experiments cited in the pharmacological evaluation of lignans from Scotch thistle.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
-
Reagent Preparation : A stock solution of DPPH is prepared in methanol or ethanol (e.g., 0.1 mM). This solution has a deep violet color.
-
Sample Preparation : The lignan is dissolved in a suitable solvent (e.g., methanol, ethanol, or DMSO) to create a stock solution, from which serial dilutions are made.
-
Reaction : A fixed volume of the DPPH solution is mixed with various concentrations of the lignan sample in a 96-well plate or cuvettes. A control containing only the DPPH solution and the solvent is also prepared.
-
Incubation : The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement : The absorbance of the solutions is measured at 517 nm using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates its reduction by the antioxidant.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a plot of scavenging activity against sample concentration.[6][8][9][10][11]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cell lines.
-
Cell Seeding : Cells (e.g., cancer cell lines or macrophages) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the lignan for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : After the treatment period, the culture medium is removed, and fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.
-
Incubation : The plate is incubated for a further 2-4 hours at 37°C to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the purple formazan crystals.
-
Measurement : The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculation : Cell viability is expressed as a percentage of the untreated control cells. The IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[1][2][3][4]
Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages
This in vitro model is widely used to screen for anti-inflammatory compounds.
-
Cell Culture : RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Treatment : Cells are pre-treated with various concentrations of the lignan for a certain period (e.g., 1 hour).
-
Inflammation Induction : Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 100-200 ng/mL) to the cell culture and incubating for a specified time (e.g., 24 hours).
-
Nitric Oxide (NO) Measurement : The production of NO, an inflammatory mediator, is assessed by measuring the amount of nitrite in the culture supernatant using the Griess reagent.
-
Cytokine Measurement : The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis : To investigate the mechanism of action, the expression and phosphorylation of key proteins in inflammatory signaling pathways (e.g., NF-κB, MAPKs) are analyzed by Western blotting.[12][13][14][15][16]
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Protein Extraction : After treatment, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification : The concentration of protein in the lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking : The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-p65 for NF-κB activation) overnight at 4°C.
-
Secondary Antibody Incubation : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection : The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression.[7][17]
Signaling Pathways and Experimental Workflows
The pharmacological effects of the lignans from Scotch thistle are mediated through their interaction with various cellular signaling pathways. The following diagrams, created using the DOT language, illustrate these pathways and a typical experimental workflow.
Caption: Workflow for assessing anti-inflammatory activity.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchhub.com [researchhub.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. marinebiology.pt [marinebiology.pt]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
In Silico Docking of Nitidanin with Inflammatory Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Inflammation is a complex biological response implicated in numerous pathologies. The identification of novel anti-inflammatory agents is a critical area of drug discovery. Nitidanin, a natural compound, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the methodologies and potential outcomes of in silico docking studies of this compound with key inflammatory protein targets. Due to the current absence of published specific docking data for this compound, this document serves as a detailed procedural roadmap, presenting a hypothetical yet plausible set of results for illustrative purposes. The protocols and data herein are based on established computational drug discovery workflows and findings for similar natural products.
Introduction to In Silico Docking in Inflammation Research
Inflammation is mediated by a host of proteins, including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and interleukins (e.g., IL-6), as well as enzymes such as Cyclooxygenase-2 (COX-2).[1][2] These molecules represent key targets for anti-inflammatory drug development. In silico molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][4] This method is instrumental in drug discovery for screening virtual libraries of compounds against a protein target, predicting binding affinities, and elucidating potential mechanisms of action at the molecular level.[5]
This guide outlines a hypothetical in silico study of this compound against three prominent inflammatory targets: COX-2, TNF-α, and Interleukin-6 (IL-6).
Hypothetical Docking Study Data of this compound
The following table summarizes hypothetical quantitative data from a simulated docking study of this compound against selected inflammatory targets. These values are for illustrative purposes to demonstrate how such data is typically presented.
| Target Protein | PDB ID | Ligand (this compound) Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Number of Hydrogen Bonds |
| COX-2 | 5KIR | -8.5 | TYR355, ARG120, SER530 | 3 |
| TNF-α | 2AZ5 | -7.8 | TYR119, GLY121, LEU57 | 2 |
| IL-6 | 1N26 | -7.2 | SER176, ARG179, GLN183 | 2 |
Detailed Experimental Protocols
This section details the standard methodologies for performing in silico docking studies.
Protein and Ligand Preparation
3.1.1. Target Protein Acquisition and Preparation: The three-dimensional crystal structures of the target proteins (COX-2, TNF-α, and IL-6) are retrieved from the Protein Data Bank (PDB).[1] Protein preparation is a critical step involving the removal of water molecules and existing ligands, the addition of polar hydrogen atoms, and the assignment of charges using force fields like Gasteiger.[1] Energy minimization of the protein structure is then performed to relieve any steric clashes.
3.1.2. Ligand Preparation: The 3D structure of this compound is obtained from a chemical database such as PubChem or constructed using molecular modeling software. The ligand is then prepared by assigning rotatable bonds, adding hydrogen atoms, and computing Gasteiger charges. The final structure is saved in a suitable format, such as PDBQT for use with AutoDock Vina.
Molecular Docking Simulation
3.2.1. Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions and center of the grid are determined based on the co-crystallized ligand in the original PDB structure to encompass the binding pocket.[1]
3.2.2. Docking Algorithm and Parameters: Molecular docking is performed using software such as AutoDock Vina.[1] This program utilizes a Lamarckian genetic algorithm for ligand conformational searching. The docking parameters typically include the number of binding modes to generate and an exhaustiveness level for the search.
3.2.3. Analysis of Docking Results: The results are analyzed based on the binding affinity (in kcal/mol), with more negative values indicating a stronger predicted interaction.[6][7] The binding poses of the ligand in the protein's active site are visualized to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues.[6]
Visualization of Pathways and Workflows
Signaling Pathway of Inflammatory Targets
The following diagram illustrates a simplified signaling cascade involving TNF-α and its downstream effects, which can be a target for inhibitors like this compound.
Caption: Simplified TNF-α signaling cascade.
Experimental Workflow for In Silico Docking
The diagram below outlines the typical workflow for an in silico molecular docking study.
Caption: In Silico Docking Workflow.
Conclusion
While specific experimental data for the in silico docking of this compound with inflammatory targets is not yet available in the public domain, this guide provides a robust framework for conducting such research. The outlined protocols and hypothetical data serve as a blueprint for future computational studies. The potential for this compound to interact favorably with key inflammatory targets, as illustrated, underscores the value of pursuing further in silico and subsequent in vitro and in vivo validation to explore its therapeutic potential as an anti-inflammatory agent.
References
- 1. Anti-Inflammatory and Anti-Rheumatic Potential of Selective Plant Compounds by Targeting TLR-4/AP-1 Signaling: A Comprehensive Molecular Docking and Simulation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking analysis of natural compounds as TNF-α inhibitors for Crohn's disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.aston.ac.uk [publications.aston.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. In Silico Drug Repurposing for Anti-Inflammatory Therapy: Virtual Search for Dual Inhibitors of Caspase-1 and TNF-Alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
Preliminary Cytotoxicity Screening of Nitidanin Diisovalerianate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Nitidanin diisovalerianate, a natural compound found in various plants of the Asteraceae family. This document synthesizes available research to present key data, detailed experimental protocols, and conceptual workflows relevant to assessing the cytotoxic potential of this compound.
Introduction to this compound Diisovalerianate and its Therapeutic Potential
This compound diisovalerianate is a sesquiterpene lactone that has been isolated from plants such as Onopordum acanthium.[1] Natural products are a significant source of new therapeutic agents, and compounds like this compound diisovalerianate are of interest for their potential pharmacological activities. Preliminary studies on extracts containing this compound have suggested anti-inflammatory and antiproliferative properties, warranting a closer examination of the cytotoxicity of the isolated compound.[1][2][3][4] Understanding the cytotoxic profile of this compound diisovalerianate is a critical first step in evaluating its potential as a drug candidate.
Quantitative Cytotoxicity Data
The following table summarizes the quantitative data from antiproliferative and cytotoxic evaluations of extracts containing this compound diisovalerianate. It is important to note that these studies were conducted on plant extracts and not on the isolated compound. However, this data provides a valuable preliminary indication of potential bioactivity.
| Plant Extract/Compound | Cell Line(s) | Assay Type | Endpoint Measured | Key Findings | Reference(s) |
| Chloroform extract of Onopordum acanthium (containing this compound diisovalerianate) | HeLa, MCF7, A431 | MTT Assay | Cell Proliferation Inhibition | Significant inhibition of cell growth at 30 µg/mL. | [4] |
| Extracts and isolated compounds from Onopordum acanthium | Not specified in detail for cytotoxicity of all compounds | XTT Viability Assay | Cell Viability | Inhibitory effects on inflammatory markers were not due to cytotoxicity. | [3] |
Experimental Protocols
This section details the methodologies for key experiments typically employed in the preliminary cytotoxicity screening of a novel compound like this compound diisovalerianate. These protocols are based on standard practices in the field.[5][6][7][8]
Cell Culture
A variety of human cancer cell lines are commonly used for initial cytotoxicity screening to assess the compound's potential as an anticancer agent.[9] Commonly used cell lines include:
-
HeLa (Cervical Cancer)
-
MCF7 (Breast Cancer)
-
A431 (Skin Cancer)
-
HepG2 (Liver Cancer)[10]
-
A549 (Lung Cancer)[9]
Cells are maintained in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assays
A range of in vitro assays are available to measure cytotoxicity, each with its own principle.[7][11]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8]
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound diisovalerianate (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another tetrazolium-based assay that measures cell viability.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
XTT Reagent Addition: After the treatment period, the XTT labeling mixture is added to each well.
-
Incubation: The plate is incubated for 2-4 hours at 37°C.
-
Absorbance Measurement: The absorbance of the formazan product is measured at a wavelength between 450 and 500 nm.
Visualizing Experimental and Logical Workflows
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for the preliminary cytotoxicity screening of a test compound.
Caption: Workflow for in vitro cytotoxicity screening.
Potential Signaling Pathway Involvement
Based on studies of extracts containing this compound diisovalerianate and other sesquiterpene lactones, a potential mechanism of action could involve the inhibition of pro-inflammatory signaling pathways.
Caption: Potential inhibition of NF-κB and COX-2 pathways.
Conclusion
The preliminary data available on extracts containing this compound diisovalerianate suggest that it may possess antiproliferative properties. However, to fully understand its potential as a therapeutic agent, it is crucial to conduct comprehensive cytotoxicity studies on the isolated compound. The experimental protocols and workflows outlined in this guide provide a framework for such investigations. Future research should focus on determining the IC50 values of pure this compound diisovalerianate across a panel of cancer cell lines and elucidating its precise mechanism of action.
References
- 1. Traditional Medicine Plant, Onopordum acanthium L. (Asteraceae): Chemical Composition and Pharmacological Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. eta.bibl.u-szeged.hu [eta.bibl.u-szeged.hu]
- 5. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models [mdpi.com]
- 6. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 7. In Vitro Cytotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. In vitro cytotoxicity assay: Significance and symbolism [wisdomlib.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethnobotanical Uses of Onopordum acanthium and its Lignans: A Technical Guide
This technical guide provides an in-depth overview of the traditional ethnobotanical applications of Onopordum acanthium, commonly known as Scotch Thistle, with a specific focus on the chemical properties and biological activities of its constituent lignans. This document is intended for researchers, scientists, and professionals in the field of drug development.
Ethnobotanical and Traditional Uses
Onopordum acanthium has a rich history of use in traditional medicine across Europe and Asia.[1][2][3][4] It has been traditionally employed as an anti-inflammatory, antitumor, and cardiotonic agent.[1][2][3][4][5] The juice of the plant has been utilized in the treatment of cancers and ulcers, while a decoction of the root is known for its astringent properties, used to reduce discharges from mucous membranes.[6] The flowering plant is recognized for its cardiotonic effects and is a component in some proprietary heart medicines.[6]
In folk medicine, various parts of the plant have been used to address a range of ailments. The powder, juice, and decoction of the aerial parts are known for their diuretic effects and for treating nervousness.[1] Furthermore, O. acanthium has been reported to stimulate the central nervous system and possesses cardiotonic and haemostatic properties.[1] In some cultures, it has been used as a bactericide and for the treatment of inflammation of the bladder, as well as respiratory and urinary systems.[7] Beyond its medicinal applications, the flower buds and stems have been consumed as a vegetable, similar to artichokes and cardoons.[8]
Phytochemical Composition: Lignans and Other Bioactive Compounds
Onopordum acanthium is a rich source of various bioactive secondary metabolites, including flavonoids, phenylpropanoids, triterpenoids, sesquiterpene lactones, sterols, and notably, lignans.[1][2][3][4][5]
Lignans
Several lignans have been isolated from the aerial parts of Onopordum acanthium. The primary lignans identified include pinoresinol, syringaresinol, and medioresinol.[1][6] Quantitative analysis has provided the following yields from air-dried herb material:
| Lignan | Yield (mg) per 4.4 kg of Air-Dried Herb | Reference |
| Pinoresinol | 5.5 | [1][6] |
| Syringaresinol | 9.4 | [1][6] |
| Medioresinol | 3.4 | [1][6] |
Other Phenolic Compounds
The plant also contains a significant amount of other phenolic compounds, including flavonoids. The content of these compounds can vary depending on the plant part and the extraction solvent used.
| Plant Part | Extraction Solvent | Total Phenol Content (mg Gallic Acid Equivalent/L of extract) | Total Flavonoid Content (mg Quercetin Equivalent/L of extract) | Reference |
| Flowers | Ethanol | 19.71 | 30.37 | [1] |
| Flowers | Methanol | 24.70 | 42.09 | [1] |
| Flowers | Acetone | 13.94 | 32.40 | [1] |
| Leaves | Ethanol | 26.34 | 40.06 | [1] |
| Leaves | Methanol | 30.47 | 53.18 | [1] |
| Leaves | Acetone | 36.67 | 85.37 | [1] |
Pharmacological Activities of Onopordum acanthium and its Lignans
The diverse array of phytochemicals in Onopordum acanthium contributes to its wide range of pharmacological activities, including anti-inflammatory, anticancer, and antioxidant effects.
Anti-inflammatory Activity
The anti-inflammatory properties of O. acanthium are well-documented in traditional medicine and have been substantiated by modern pharmacological studies.[1][2][3][4][5] The lignan pinoresinol, in particular, has demonstrated potent anti-inflammatory effects. It has been shown to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.
| Compound | Biological Activity | IC50 | Cell Line | Reference |
| Pinoresinol | Inhibition of IL-1β induced NF-κB activation | 60 µmol/L | Caco-2 | [9] |
Anticancer Activity
Traditional use of O. acanthium for treating cancer is supported by in vitro studies demonstrating the cytotoxic effects of its extracts and isolated compounds.[6][10] A crude hydromethanolic extract of the leaves has shown significant cytotoxicity against glioblastoma cells. The lignan pinoresinol has also exhibited potent antiproliferative activity against human leukemia cells.
| Extract/Compound | Cell Line | IC50 | Assay Method | Reference |
| O. acanthium Leaf Extract | U-373 (Glioblastoma) | 309 µg/ml | Trypan Blue Exclusion | [11] |
| Pinoresinol | HL60 (Human Leukemia) | 8 µM | Not specified | [12] |
| Pinoresinol | HL60R (Multidrug Resistant) | 32 µM | Not specified | [12] |
Experimental Protocols
Extraction and Isolation of Lignans from Onopordum acanthium
The following is a general protocol for the extraction and isolation of lignans from the aerial parts of Onopordum acanthium, based on common phytochemical methodologies.
1. Plant Material Preparation:
-
Air-dry the aerial parts (leaves, stems, flowers) of Onopordum acanthium at room temperature in a well-ventilated area, protected from direct sunlight.
-
Once completely dry, grind the plant material into a fine powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered plant material (e.g., 4.4 kg) in a suitable solvent such as methanol or a methanol/water mixture (e.g., 80:20 v/v) at room temperature for an extended period (e.g., 7 days), with occasional agitation.[13]
-
Filter the extract through Whatman No. 1 filter paper to separate the marc from the liquid extract.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
3. Fractionation and Isolation:
-
The crude extract can be subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Further purification of the lignan-containing fractions (typically the chloroform or ethyl acetate fraction) is achieved through column chromatography.
-
Column: Silica gel (60-120 mesh) is commonly used as the stationary phase.
-
Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate or methanol.
-
-
Collect the fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualizing under UV light (254 nm and 366 nm).
-
Combine the fractions showing similar TLC profiles and concentrate them.
-
Final purification of the isolated lignans can be achieved by preparative High-Performance Liquid Chromatography (HPLC).
4. Structure Elucidation:
-
The chemical structures of the purified lignans are elucidated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).[14][15]
In Vitro Anti-inflammatory Assay: NF-κB Reporter Assay
This protocol outlines a method to assess the inhibitory effect of Onopordum acanthium lignans on the NF-κB signaling pathway.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or a relevant cancer cell line) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 24-well plate at an appropriate density.
-
Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
2. Treatment and Stimulation:
-
After 24 hours of transfection, treat the cells with varying concentrations of the purified lignans (e.g., pinoresinol) for a specified pre-incubation period (e.g., 1-2 hours).
-
Induce NF-κB activation by stimulating the cells with an inflammatory agent such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL) or Lipopolysaccharide (LPS) for 6-8 hours.
3. Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Calculate the percentage of NF-κB inhibition for each treatment group compared to the stimulated, untreated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the lignan concentration.
In Vitro Anticancer Assay: MTT Assay
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of Onopordum acanthium lignans on cancer cell lines.
1. Cell Seeding:
-
Seed cancer cells (e.g., U-373, HL60) in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
2. Treatment:
-
Treat the cells with a range of concentrations of the purified lignans for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
3. MTT Incubation:
-
After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the lignan concentration.
Signaling Pathways and Mechanisms of Action
The bioactive lignans from Onopordum acanthium exert their pharmacological effects by modulating various cellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway by Pinoresinol
Pinoresinol has been shown to inhibit the pro-inflammatory NF-κB signaling pathway. This pathway is crucial in regulating the expression of genes involved in inflammation, immunity, and cell survival.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cyclin-dependent protein kinases and cell cycle regulation in biology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Onopordum acanthium L. extract attenuates pancreatic β-Cells and cardiac inflammation in streptozocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cyprusjmedsci.com [cyprusjmedsci.com]
- 8. Distinct mechanisms act in concert to mediate cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isolation and Characterization of Bioactive Compounds from Scotch Thistle (Onopordum acanthium L.) Seeds [ps.tbzmed.ac.ir]
- 13. scribd.com [scribd.com]
- 14. juniperpublishers.com [juniperpublishers.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Nitidanin in Plant Extracts by RP-HPLC
Disclaimer: The following application note and protocol have been developed based on general principles for the HPLC quantification of phenolic compounds in plant extracts. The compound "Nitidanin" could not be specifically identified in the scientific literature, and it is presumed to be either a novel or a misspelled compound. A recent study on the phytochemicals of Alnus nitida did not mention this compound.[1][2][3] This protocol, therefore, serves as a representative methodology and should be optimized and fully validated for the specific analyte and plant matrix .
Introduction
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture.[4][5] This application note describes a robust Reversed-Phase HPLC (RP-HPLC) method for the quantitative analysis of this compound, a hypothetical bioactive compound, in plant extracts. The method is designed to be simple, accurate, and reproducible, making it suitable for quality control and research purposes in the fields of phytochemistry and drug development.[6]
Principle
The method utilizes RP-HPLC with a C18 column to separate this compound from other components in the plant extract.[7] The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase (C18) and a polar mobile phase.[4] A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol) is employed to achieve optimal separation.[8] Detection is performed using a Diode-Array Detector (DAD), which allows for the monitoring of the analyte at its maximum absorption wavelength, ensuring high sensitivity and selectivity.[9] Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.[5]
Experimental Protocol
Reagents and Materials
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Acid: Formic acid or acetic acid, analytical grade.
-
Reference Standard: this compound (purity >98%).
-
Plant Material: Dried and powdered plant tissue.
-
Extraction Solvents: Methanol or a mixture of methanol/water (e.g., 80:20 v/v).[10]
-
Filters: 0.45 µm and 0.22 µm syringe filters (PTFE or Nylon).
Instrumentation
-
An HPLC system equipped with:
-
Binary or Quaternary Pump
-
Autosampler
-
Column Oven
-
Diode-Array Detector (DAD)
-
Chromatography Data System (e.g., Chemstation).[5]
-
-
Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[7]
-
Ancillary Equipment: Analytical balance, ultrasonic bath, centrifuge, vortex mixer.
Sample Preparation: Extraction
-
Accurately weigh approximately 1.0 g of the dried, powdered plant material into a centrifuge tube.[11]
-
Add 10 mL of the extraction solvent (e.g., 80% methanol).
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Perform ultrasound-assisted extraction by placing the tube in an ultrasonic bath for 30 minutes at room temperature.[12]
-
Centrifuge the mixture at 4000 rpm for 15 minutes.[12]
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.[5]
Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.[7]
HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-25 min: 10-70% B; 25-30 min: 70-10% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL[5] |
| Detection Wavelength | To be determined by UV scan of this compound (e.g., 280 nm) |
Method Validation
The developed method should be validated according to ICH guidelines, evaluating the following parameters:[13]
-
Specificity: Assessed by comparing the chromatograms of a blank, a placebo (if applicable), the standard, and the plant extract to ensure no interference at the retention time of this compound.[14]
-
Linearity: Determined by injecting the working standard solutions in triplicate and plotting the peak area against the concentration. A correlation coefficient (r²) > 0.99 is desirable.[6]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve.[7]
-
Precision: Evaluated at intra-day and inter-day levels by analyzing a standard concentration multiple times. The relative standard deviation (RSD) should be < 2%.[6]
-
Accuracy: Determined by a recovery study using the standard addition method. Known amounts of this compound standard are added to the plant extract, and the recovery percentage is calculated.[15]
Data Analysis
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Express the final concentration in mg of this compound per gram of dry weight (mg/g DW) of the plant material.
Data Presentation
Table 1: HPLC Method Validation Summary (Hypothetical Data)
| Parameter | Result | Acceptance Criteria |
| Linearity Range (µg/mL) | 1 - 100 | - |
| Correlation Coefficient (r²) | 0.9995 | > 0.99 |
| LOD (µg/mL) | 0.25 | - |
| LOQ (µg/mL) | 0.80 | - |
| Intra-day Precision (%RSD) | 0.85% | < 2% |
| Inter-day Precision (%RSD) | 1.32% | < 2% |
Table 2: Accuracy (Recovery) Data (Hypothetical Data)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | % RSD |
| Low | 10 | 9.85 | 98.5 | 1.1 |
| Medium | 50 | 50.9 | 101.8 | 0.9 |
| High | 100 | 99.2 | 99.2 | 0.7 |
Visualization
Caption: Workflow for the HPLC quantification of this compound in plant extracts.
References
- 1. doaj.org [doaj.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. phcogres.com [phcogres.com]
- 5. Simultaneous determination of secondary metabolites from Vinca rosea plant extractives by reverse phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of RP-HPLC Method for Simultaneous Estimation of Picroside I, Plumbagin, and Z-guggulsterone in Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.) [mdpi.com]
- 10. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 13. A validated RP-HPLC method for quantitation of trigonelline from herbal formulations containing Trigonella foenum-graecum (L.) seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Quality by design Approach for Analytical Method Development and Validation of the RP-HPLC Method for Estimation of Quercetin in Pure, Marketed, and Cream Formulation – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 15. digital.car.chula.ac.th [digital.car.chula.ac.th]
Application Notes and Protocols for the Spectral Analysis of Nitidanin Diisovalerianate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines the application of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and analysis of Nitidanin diisovalerianate. Due to the current unavailability of specific experimental NMR data for this compound diisovalerianate in public databases, this guide provides a generalized protocol and data presentation framework based on the analysis of its constituent parts: the this compound core and isovaleric acid. The methodologies described are foundational for researchers engaged in the characterization of novel isoflavonoid derivatives and natural product drug discovery.
Introduction
This compound is a naturally occurring isoflavone, a class of compounds known for their diverse biological activities. The derivatization of this compound to this compound diisovalerianate, through esterification with two isovaleric acid moieties, is anticipated to modulate its physicochemical properties and biological efficacy. NMR spectroscopy is an indispensable tool for confirming the successful synthesis and determining the precise structure of such derivatives. ¹H NMR provides information on the proton environment, while ¹³C NMR elucidates the carbon skeleton of the molecule.
Note on Data Unavailability: As of the generation of this document, specific ¹H and ¹³C NMR spectral data for this compound diisovalerianate is not publicly available. The following sections provide a template and predicted analysis based on the known spectral data of the parent compound, this compound, and isovaleric acid. Researchers who have successfully synthesized this compound should acquire experimental data and can use the following structure for their analysis.
Predicted Chemical Structure
The proposed structure of this compound diisovalerianate involves the esterification of two hydroxyl groups on the this compound core with isovaleric acid. The exact positions of esterification would need to be confirmed by 2D NMR experiments such as HMBC (Heteronuclear Multiple Bond Correlation).
Predicted ¹H and ¹³C NMR Spectral Data
The following tables present a predicted summary of the ¹H and ¹³C NMR chemical shifts for this compound diisovalerianate. These predictions are based on the known values for this compound and isovaleric acid, with expected shifts upon esterification.
Table 1: Predicted ¹H NMR Data for this compound Diisovalerianate
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic Protons (this compound Core) | 6.0 - 8.0 | m | - |
| Methine Protons (this compound Core) | 4.0 - 5.5 | m | - |
| Methoxy Protons (this compound Core) | 3.5 - 4.0 | s | - |
| CH (Isovalerate) | 2.0 - 2.5 | m | - |
| CH₂ (Isovalerate) | 2.0 - 2.3 | d | - |
| CH₃ (Isovalerate) | 0.9 - 1.2 | d | - |
Table 2: Predicted ¹³C NMR Data for this compound Diisovalerianate
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | 170 - 175 |
| Aromatic/Olefinic Carbons (this compound Core) | 100 - 160 |
| Methine Carbons (this compound Core) | 70 - 90 |
| Methoxy Carbons (this compound Core) | 55 - 65 |
| CH₂ (Isovalerate) | 40 - 45 |
| CH (Isovalerate) | 25 - 30 |
| CH₃ (Isovalerate) | 20 - 25 |
Experimental Protocols
The following are detailed protocols for acquiring high-quality ¹H and ¹³C NMR spectra.
Sample Preparation
-
Sample Purity: Ensure the this compound diisovalerianate sample is of high purity (>95%), as impurities can complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices for isoflavonoids include Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to the NMR tube to reference the chemical shifts to 0.00 ppm.
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.
NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence (e.g., zg30).
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the NMR-based structural elucidation of a novel synthetic compound like this compound diisovalerianate.
Caption: Workflow for Synthesis and NMR-based Structural Analysis.
This comprehensive guide provides the necessary protocols and a framework for the ¹H and ¹³C NMR spectral analysis of this compound diisovalerianate. Successful application of these methods will enable researchers to unambiguously confirm its structure and purity, paving the way for further biological evaluation.
Application Notes & Protocols: Developing an In Vitro Anti-inflammatory Assay for Nitidanin
Audience: Researchers, scientists, and drug development professionals.
Introduction Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1][2] Key mediators in the inflammatory cascade include pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) which produce nitric oxide (NO) and prostaglandins, respectively.[1][2] Dysregulation of these pathways is implicated in numerous chronic diseases. Natural products are a promising source for new anti-inflammatory agents.[2][3][4]
Nitidanin, a natural compound, has been identified as a potential inhibitor of key inflammatory pathways, including COX-2 and the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] This document provides a comprehensive guide to developing a robust in vitro assay to characterize the anti-inflammatory properties of this compound using a lipopolysaccharide (LPS)-stimulated macrophage model. The protocols outlined here will enable researchers to assess this compound's efficacy in inhibiting the production of key inflammatory mediators and to dissect its mechanism of action by probing the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
Principle of the Assays The murine macrophage cell line, RAW 264.7, is a widely used and reliable model for studying inflammation in vitro.[6][7][8] Stimulation of these cells with Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response.[6][8] This response involves the activation of cell surface receptors (like TLR4), which initiates downstream signaling through the NF-κB and MAPK pathways.[4][9] This leads to the transcriptional upregulation and subsequent production of pro-inflammatory mediators, including NO, TNF-α, and IL-6, and the expression of enzymes like iNOS and COX-2.[7][8]
This protocol uses the LPS-stimulated RAW 264.7 cell model to evaluate the anti-inflammatory effects of this compound by:
-
Quantifying the reduction in NO and pro-inflammatory cytokine production.
-
Assessing the inhibition of iNOS and COX-2 expression.
-
Investigating the modulation of key proteins in the NF-κB and MAPK signaling pathways.
Experimental Workflow & Signaling Pathways
The overall experimental process involves cell culture, treatment with this compound and LPS, and subsequent analysis of inflammatory markers and signaling proteins.
References
- 1. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanism Underlying Anti-Inflammatory and Anti-Allergic Activities of Phytochemicals: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of COX-2 and NF-κB1 Gene Expression, NO Production, 5-LOX, and COX-1 and COX-2 Enzymes by Extracts and Constituents of Onopordum acanthium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Antiproliferative Activity of Nitidanin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various cell-based assays to determine the antiproliferative activity of Nitidanin, a natural alkaloid also known as Nitidine chloride. The following sections detail the scientific background, experimental protocols, and data interpretation for key assays, along with insights into its mechanism of action.
Introduction to this compound's Antiproliferative Activity
This compound, a natural bioactive alkaloid, has demonstrated significant antiproliferative effects in a variety of cancer cell lines.[1][2][3] Its mechanism of action is multifaceted, primarily involving the induction of apoptosis (programmed cell death) and cell cycle arrest.[4][5][6] Studies have shown that this compound exerts its anticancer effects by modulating key signaling pathways, including the PI3K/Akt/mTOR and JAK/STAT3 pathways, which are crucial for cell survival, proliferation, and differentiation.[7][8][9][10][11][12]
Data Presentation: Antiproliferative Effects of this compound
The following tables summarize the quantitative data on the antiproliferative activity of this compound (Nitidine chloride) in various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| DU145 | Prostate Cancer | MTT | ~3.0 | 72 | [3] |
| PC-3 | Prostate Cancer | MTT | ~8.0 | 72 | [3] |
| U87 | Glioblastoma | CCK-8 | ~50 | 24 | [11] |
| LN18 | Glioblastoma | CCK-8 | 5.0 - 7.5 | 48 | [8] |
| U251 | Glioblastoma | CCK-8 | ~50 | 24 | [11] |
| HEp-2 | Cervical Cancer | Trypan Blue | 3.9 | 24 | [4] |
| KB | Cervical Cancer | Trypan Blue | 4.7 | 24 | [4] |
| A2780 | Ovarian Cancer | MTT | Not specified | 24, 48, 72 | [9] |
| SKOV3 | Ovarian Cancer | MTT | Not specified | 24, 48, 72 | [9] |
| OVCAR3 | Ovarian Cancer | MTT | Not specified | 24, 48, 72 | [5] |
| SGC-7901 | Gastric Cancer | MTS | Not specified | Not specified | [13] |
| AGS | Gastric Cancer | MTS | Not specified | Not specified | [14] |
| SW480 | Colon Cancer | CCK-8 | Not specified | 24 | [2] |
| HSC3 | Oral Cancer | Trypan Blue | ~10 (for 20-30% inhibition) | 24 | [15] |
| HSC4 | Oral Cancer | Trypan Blue | ~10 (for 20-30% inhibition) | 24 | [15] |
| MCF-7 | Breast Cancer | MTT | Not specified | Not specified | [6] |
| MDA-MB-231 | Breast Cancer | MTT | Not specified | Not specified | [6] |
Table 2: Effect of this compound on Apoptosis and Cell Cycle
| Cell Line | Cancer Type | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| DU145 | Prostate Cancer | Increased early apoptosis from 4.67% to 16.1% (at 7 µM) | Not specified | [3] |
| PC-3 | Prostate Cancer | Increased early apoptosis from 2.1% to 7.7% (at 20 µM) | Not specified | [3] |
| A2780 | Ovarian Cancer | Increased early apoptosis from 10.89% to 44.4% (at 4 µM) | Not specified | [9] |
| SKOV3 | Ovarian Cancer | Increased apoptosis to 18.7% (at 2 µM) and 35.5% (at 4 µM) | S phase arrest | [5][9] |
| OVCAR3 | Ovarian Cancer | Induced apoptosis | S phase arrest | [5] |
| MCF-7 | Breast Cancer | Induced apoptosis | G2/M arrest | [6] |
| MDA-MB-231 | Breast Cancer | Induced apoptosis | G2/M arrest | [6] |
| Huh 7 | Hepatocellular Carcinoma | Not specified | G2/M arrest | [16] |
| Hep G2 | Hepatocellular Carcinoma | Not specified | G2/M arrest | [16] |
| HaCaT | Keratinocytes | Induced apoptosis | S phase arrest | [17] |
Experimental Protocols
This section provides detailed methodologies for key cell-based assays to evaluate the antiproliferative activity of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
SRB (Sulforhodamine B) Assay
Principle: The SRB assay is a colorimetric assay that measures total cellular protein content. SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass, which correlates with the number of cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the treatment period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound SRB dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Colony Formation Assay
Principle: The colony formation assay, or clonogenic assay, assesses the ability of a single cell to undergo unlimited division and form a colony. This assay measures the long-term effects of a compound on cell survival and proliferation.
Protocol:
-
Cell Seeding: Prepare a single-cell suspension and seed a low number of cells (e.g., 200-1000 cells) into 6-well plates containing complete culture medium.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plates for 10-14 days at 37°C in a 5% CO₂ incubator, allowing colonies to form. Change the medium containing the treatment every 2-3 days.
-
Colony Fixation and Staining: After the incubation period, wash the wells with PBS. Fix the colonies with a mixture of methanol and acetic acid (3:1) for 15 minutes. Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group relative to the control.
Visualization of Signaling Pathways and Workflows
Signaling Pathways Modulated by this compound
This compound's antiproliferative effects are linked to the inhibition of key signaling pathways that promote cancer cell growth and survival.
Caption: this compound inhibits the PI3K/Akt/mTOR and JAK/STAT3 signaling pathways.
Experimental Workflow for Antiproliferative Assays
The following diagram illustrates the general workflow for conducting cell-based antiproliferative assays.
Caption: General workflow for cell-based antiproliferative assays.
Logical Relationship of this compound's Cellular Effects
This diagram outlines the logical progression from this compound treatment to its ultimate cellular outcomes.
Caption: Logical flow of this compound's cellular effects.
References
- 1. Nitidine chloride acts as an apoptosis inducer in human oral cancer cells and a nude mouse xenograft model via inhibition of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitidine chloride inhibits the appearance of cancer stem-like properties and regulates potential the mitochondrial membrane alterations of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitidine Chloride inhibits cell proliferation and invasion via downregulation of YAP expression in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new insight into the apoptotic effect of nitidine chloride targeting Checkpoint kinase 2 in human cervical cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitidine chloride inhibited the expression of S phase kinase-associated protein 2 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitidine chloride induces apoptosis, cell cycle arrest, and synergistic cytotoxicity with doxorubicin in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Nitidine chloride suppresses epithelial‐mesenchymal transition and stem cell‐like properties in glioblastoma by regulating JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitidine Chloride Triggers Autophagy and Apoptosis of Ovarian Cancer Cells through Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of STAT3 signaling pathway by nitidine chloride suppressed the angiogenesis and growth of human gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nitidine chloride inhibits the malignant behavior of human glioblastoma cells by targeting the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting ABCB6 with nitidine chloride inhibits PI3K/AKT signaling pathway to promote ferroptosis in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Nitidine chloride induces S phase cell cycle arrest and mitochondria-dependent apoptosis in HaCaT cells and ameliorates skin lesions in psoriasis-like mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Nitidanin Analogues for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of Nitidanin analogues, crucial for conducting comprehensive structure-activity relationship (SAR) studies. This compound, a nitrothiazolide compound, and its parent drug, Nitazoxanide (NTZ), have garnered significant interest for their broad-spectrum antimicrobial and potential anticancer activities. The exploration of this compound analogues is a key strategy in the optimization of lead compounds to enhance efficacy, selectivity, and pharmacokinetic properties.
Introduction
This compound (2-acetoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide) is a well-established antiparasitic agent. Recent research has unveiled its potential in other therapeutic areas, including virology and oncology, by targeting various signaling pathways.[1][2] The development of analogues through systematic chemical modifications allows for the elucidation of the structural features essential for biological activity. This document outlines the primary synthetic strategies for modifying the core this compound scaffold and presents the corresponding biological data to guide SAR studies.
General Synthetic Strategies
The synthesis of this compound analogues generally revolves around the acylation of the key intermediate, 2-amino-5-nitrothiazole, with various substituted acyl chlorides or carboxylic acids. This approach allows for extensive diversification of the acyl moiety.
A representative synthetic scheme is the reaction of 2-amino-5-nitrothiazole with a substituted benzoyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, in an appropriate solvent like dichloromethane or acetonitrile.
Experimental Protocol: General Amide Coupling
-
To a solution of 2-amino-5-nitrothiazole (1.0 eq) in anhydrous dichloromethane, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the desired acyl chloride (1.1 eq) in anhydrous dichloromethane.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired this compound analogue.
Structure-Activity Relationship (SAR) Studies
The following tables summarize the quantitative data for various this compound analogues, highlighting the impact of structural modifications on their biological activity.
Table 1: Anticancer Activity of this compound Analogues against HeLa Cells[1]
| Compound | R Group (Substitution on Benzoyl Ring) | IC50 (µM) |
| Nitazoxanide (NTZ) | 2-OAc | 35.0 ± 0.1 |
| Analogue 15 | 2-OH | 10.5 ± 0.6 |
| Analogue 24 | 2-Cl | 12.1 ± 0.9 |
| Analogue 8 | 4-F | > 50 |
| Analogue 19 | 4-Cl | > 50 |
| Analogue 24 | 4-CF3 | > 50 |
| Analogue 30 | 4-OCH3 | > 50 |
IC50 values represent the concentration required to inhibit 50% of cell proliferation.
SAR Insights:
-
The presence of a hydroxyl or chloro group at the 2-position of the benzoyl ring (Analogues 15 and 24) enhances anticancer activity compared to the parent compound, Nitazoxanide.[1]
-
Substitutions at the 4-position of the benzoyl ring, such as fluorine, chlorine, trifluoromethyl, and methoxy groups, lead to a significant decrease in activity against HeLa cells.[1]
Table 2: Antibacterial Activity of Nitazoxanide Analogues[2]
| Compound | R Group (Substitution on Benzoyl Ring) | MIC against H. pylori (µg/mL) | MIC against C. jejuni (µg/mL) |
| Nitazoxanide (NTZ) | 2-OAc | 8 | 4 |
| Analogue 8 | 4-F | 2 | 1 |
| Analogue 19 | 4-Cl | 2 | 1 |
| Analogue 24 | 4-CF3 | 1 | 0.5 |
| Analogue 30 | 4-OCH3 | 4 | 2 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium.
SAR Insights:
-
In contrast to anticancer activity, para-substitutions on the benzoyl ring generally improve antibacterial efficacy.[2]
-
The p-trifluoromethyl analogue (Analogue 24) exhibited the most potent activity against both H. pylori and C. jejuni.[2]
-
The 2-acetoxy group present in Nitazoxanide is not essential for antibacterial activity, as analogues lacking this group showed comparable or improved potency.[2]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the study of this compound analogues.
Caption: General workflow for the synthesis and biological evaluation of this compound analogues.
Caption: Inhibition of the STAT3 signaling pathway by this compound analogues.[1]
Conclusion
The synthetic methodologies and structure-activity relationship data presented provide a foundational framework for the rational design of novel this compound analogues. The provided protocols are robust and adaptable for the generation of a diverse chemical library for screening purposes. The insights from SAR studies indicate that distinct structural modifications are required to optimize for different therapeutic applications, such as anticancer versus antibacterial activities. Further exploration of the chemical space around the this compound scaffold holds significant promise for the development of new and improved therapeutic agents.
References
Application Note: Measuring the Solubility of Nintedanib in DMSO and Other Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nintedanib is a potent, small-molecule tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis (IPF), certain forms of non-small cell lung cancer, and other fibrosing interstitial lung diseases.[1][2][3][4] As with many kinase inhibitors, Nintedanib is a lipophilic molecule with low aqueous solubility, a characteristic that presents challenges for in vitro assays and formulation development.[5] This application note provides detailed protocols for determining the solubility of Nintedanib in dimethyl sulfoxide (DMSO) and other common organic solvents, along with methods for accurate quantification.
Nintedanib functions by targeting multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).[3][4] Specifically, it inhibits vascular endothelial growth factor receptors (VEGFR 1-3), fibroblast growth factor receptors (FGFR 1-3), and platelet-derived growth factor receptors (PDGFR α and β).[2][4][6] By blocking these signaling pathways, Nintedanib interferes with processes crucial for angiogenesis and fibrosis.[6] A bioinformatic study has shown that the main molecular pathways modulated by the drug include MAPK, PI3K/AKT, JAK/STAT, TGF-β, VEGF, and WNT/β-catenin signaling.[7]
Data Presentation: Solubility of Nintedanib
The solubility of Nintedanib can vary based on the specific salt form (e.g., free base vs. ethanesulfonate salt) and experimental conditions such as temperature and the purity of the solvent. The following table summarizes publicly available solubility data for Nintedanib in various solvents.
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes | Source(s) |
| DMSO | 5 mg/mL | 9.26 mM | - | [8] |
| DMSO | 10 mg/mL | 18.53 mM | Use of fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility. | [9] |
| DMSO | 12 mg/mL | 22.23 mM | - | [9] |
| DMSO | 17 mg/mL | 31.5 mM | - | [9] |
| DMSO | 18 mg/mL | 33.35 mM | May require warming in a 50°C water bath and ultrasonication. | [9] |
| DMSO (Ethanesulfonate Salt) | 100 mg/mL | 153.9 mM | - | [10] |
| Ethanol | Insoluble | - | - | [9] |
| Ethanol | 2 mg/mL | 3.71 mM | - | [8] |
| Ethanol | 4 mg/mL | 7.41 mM | - | [9] |
| Dimethylformamide (DMF) | 10 mg/mL | 18.53 mM | - | [8] |
| Water | Insoluble | - | - | [9] |
| Aqueous Buffer (pH 6.8) | ~12 µg/mL | ~0.022 µM | - | [11] |
| Aqueous Buffer (pH 7.4) | ~5 µg/mL | ~0.009 µM | - | [11] |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination
This protocol describes a standard method for determining the equilibrium solubility of Nintedanib in a given solvent.
Materials:
-
Nintedanib (free base or specified salt form)
-
Anhydrous DMSO
-
Other organic solvents (e.g., ethanol, DMF, acetonitrile)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Microcentrifuge
-
Calibrated analytical balance
-
HPLC or UPLC-UV system for quantification
Methodology:
-
Preparation of Solvent: Use high-purity, anhydrous solvents to avoid variability due to water content.
-
Sample Preparation: Add an excess amount of Nintedanib powder to a known volume of the selected solvent (e.g., 1 mL) in a microcentrifuge tube. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the tubes and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Shake the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Sample Dilution and Analysis: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with an appropriate mobile phase or solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as the RP-HPLC method described below, to determine the concentration of dissolved Nintedanib.
Protocol 2: Quantification of Nintedanib by RP-HPLC
This protocol provides a general Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Nintedanib.[3][12]
Instrumentation and Conditions:
-
HPLC System: Quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][12]
-
Mobile Phase: A mixture of an aqueous component (e.g., 0.1% trifluoroacetic acid in water) and an organic component (e.g., acetonitrile). A common ratio is 60:40 (v/v) aqueous to organic.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.[3]
-
Detection Wavelength: 265 nm.[12]
Procedure:
-
Standard Stock Solution Preparation: Accurately weigh and dissolve Nintedanib in a suitable solvent (e.g., DMSO or mobile phase) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover a linear concentration range (e.g., 1-30 µg/mL).[12]
-
Sample Analysis: Inject the prepared calibration standards and the diluted samples from the solubility experiment onto the HPLC system.
-
Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of Nintedanib in the experimental samples using the linear regression equation of the calibration curve.
Mandatory Visualizations
Nintedanib Signaling Pathway Inhibition
Caption: Nintedanib inhibits multiple RTKs, blocking key downstream signaling pathways.
Experimental Workflow for Solubility Measurement
Caption: Workflow for determining the equilibrium solubility of Nintedanib.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of Nintedanib esylate? [synapse.patsnap.com]
- 7. Common molecular pathways targeted by nintedanib in cancer and IPF: A bioinformatic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. crsubscription.com [crsubscription.com]
Troubleshooting & Optimization
Technical Support Center: Maximizing Nitidanin Yield from Onopordum acanthium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of Nitidanin from the roots of Onopordum acanthium.
Frequently Asked Questions (FAQs)
Q1: What part of Onopordum acanthium is the primary source of this compound?
A1: The roots of Onopordum acanthium are the primary source of this compound, specifically in the form of this compound diisovalerianate.[1][2]
Q2: Which solvents are most effective for extracting this compound?
A2: As this compound is a lignan, polar solvents are generally most effective. Methanol, ethanol, and their aqueous mixtures (typically 70-100%) are recommended for lignan extraction.[3] The choice of solvent can significantly impact the extraction yield, and optimization is crucial.
Q3: What are the critical parameters to control during the extraction process?
A3: Several parameters influence the extraction yield of lignans and should be carefully controlled.[3] These include:
-
Solvent Type and Concentration: The polarity of the solvent must be matched to the target compound.
-
Temperature: Higher temperatures can enhance extraction efficiency, but excessive heat may degrade the target compound. Lignans are generally stable at temperatures below 100°C.[3]
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and solubilize the target compound.
-
Solvent-to-Sample Ratio: A higher ratio can improve extraction efficiency but may also lead to the extraction of more impurities.
-
Particle Size of the Plant Material: Grinding the root material to a fine powder increases the surface area available for solvent interaction.
Q4: Is any pre-treatment of the Onopordum acanthium roots required before extraction?
A4: Yes, pre-treatment is highly recommended to improve the extraction efficiency of lignans. A common pre-treatment step is defatting the plant material with a non-polar solvent like n-hexane or petroleum ether.[4] This removes lipophilic compounds that can interfere with the extraction of the more polar lignans.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low this compound Yield | Incomplete Extraction: The solvent may not have sufficiently penetrated the plant matrix. | - Ensure the root material is finely ground. - Increase the extraction time or temperature (while monitoring for degradation). - Consider using ultrasound-assisted or microwave-assisted extraction to enhance solvent penetration. |
| Incorrect Solvent Polarity: The solvent may not be optimal for this compound diisovalerianate. | - Experiment with different concentrations of aqueous methanol or ethanol (e.g., 70%, 80%, 95%). - A step-wise extraction with solvents of increasing polarity might be beneficial. | |
| Presence of Interfering Compounds: Lipophilic compounds in the root matrix can hinder the extraction of lignans.[4] | - Perform a preliminary defatting step with n-hexane or petroleum ether before the main extraction.[4] | |
| Degradation of this compound: High temperatures or prolonged exposure to light during extraction or processing could degrade the compound. | - Conduct the extraction at a controlled, moderate temperature (e.g., 40-60°C). - Protect the extract from light by using amber glassware or covering the extraction vessel. | |
| Extract is Highly Impure | Co-extraction of Unwanted Compounds: The chosen solvent may be too broad in its extraction capabilities. | - Optimize the solvent polarity to be more selective for this compound. - Employ post-extraction purification techniques such as column chromatography or liquid-liquid partitioning.[4] |
| Inadequate Pre-treatment: Failure to remove fats and waxes can lead to a complex and impure extract. | - Ensure the defatting step is thorough. Multiple washes with the non-polar solvent may be necessary. | |
| Inconsistent Results Between Batches | Variability in Plant Material: The concentration of this compound in Onopordum acanthium roots can vary depending on the age of the plant, growing conditions, and harvest time. | - Standardize the collection of plant material. - Analyze a small sample of each new batch of raw material to determine its this compound content before large-scale extraction. |
| Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent-to-sample ratio can lead to different yields. | - Maintain strict control over all extraction parameters using calibrated equipment. - Document all steps of the protocol meticulously for each batch. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is designed to provide a high-efficiency extraction of this compound from Onopordum acanthium roots.
1. Preparation of Plant Material:
- Air-dry the Onopordum acanthium roots at room temperature until a constant weight is achieved.
- Grind the dried roots into a fine powder (particle size < 0.5 mm).
2. Defatting (Pre-treatment):
- Macerate the powdered root material in n-hexane (1:10 w/v) for 24 hours at room temperature with occasional stirring.
- Filter the mixture and discard the n-hexane.
- Repeat the process until the hexane extract is colorless.
- Air-dry the defatted powder to remove any residual hexane.
3. Extraction:
- Mix the defatted powder with 80% aqueous methanol in a 1:20 (w/v) ratio.
- Place the mixture in an ultrasonic bath.
- Perform the extraction at a frequency of 40 kHz and a temperature of 50°C for 60 minutes.
- Filter the extract through Whatman No. 1 filter paper.
- Collect the supernatant.
- Repeat the extraction process on the residue two more times with fresh solvent.
- Pool the supernatants from all three extractions.
4. Solvent Removal:
- Evaporate the solvent from the pooled supernatant under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.
5. Purification (Optional but Recommended):
- The crude extract can be further purified using column chromatography with silica gel, eluting with a gradient of chloroform and methanol.
Data Presentation: Comparative Yield of Lignans with Different Extraction Methods
| Extraction Method | Typical Solvent | Relative Yield | Advantages | Disadvantages |
| Maceration | 70% Ethanol | Moderate | Simple, low cost | Time-consuming, potentially lower efficiency |
| Soxhlet Extraction | 95% Methanol | High | Efficient for exhaustive extraction | Requires higher temperatures, risk of thermal degradation |
| Ultrasound-Assisted Extraction (UAE) | 80% Methanol | High | Faster, improved efficiency, lower temperatures | Requires specialized equipment |
| Microwave-Assisted Extraction (MAE) | 80% Ethanol | Very High | Very fast, high efficiency, less solvent needed | Requires specialized equipment, potential for localized overheating |
Visualizations
Caption: Workflow for this compound Extraction.
Caption: Troubleshooting Low this compound Yield.
References
- 1. Traditional Medicine Plant, Onopordum acanthium L. (Asteraceae): Chemical Composition and Pharmacological Research [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Overcoming solubility issues of Nitidanin diisovalerianate in aqueous solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome solubility challenges with Nitidanin diisovalerianate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound diisovalerianate and why is its aqueous solubility low?
This compound diisovalerianate is a hydrophobic active pharmaceutical ingredient (API). Its low aqueous solubility is attributed to its chemical structure, which likely contains large nonpolar regions, making it energetically unfavorable to interact with polar water molecules. For a drug to be absorbed, especially orally, it must be in a dissolved state at the site of absorption.[1][2]
Q2: What are the initial steps I should take to assess the solubility of this compound diisovalerianate?
A preliminary solubility assessment should be conducted in various media. This typically includes purified water, buffered solutions at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate gastrointestinal conditions), and biorelevant media such as FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid).
Q3: What are the common strategies to enhance the solubility of poorly water-soluble drugs like this compound diisovalerianate?
Several techniques can be employed, broadly categorized as physical and chemical modifications.[1][2] Physical modifications include particle size reduction (micronization, nanosuspension), and creating amorphous solid dispersions.[3][4] Chemical approaches involve pH adjustment, salt formation, and the use of solubilizing excipients like co-solvents, surfactants, and cyclodextrins.[5][6]
Troubleshooting Guide
Issue 1: My stock solution of this compound diisovalerianate in a buffer is precipitating over time.
-
Question: I prepared a stock solution in a phosphate buffer (pH 7.4), but I observe precipitation after a few hours at room temperature. What could be the cause and how can I resolve this?
-
Answer: This is likely due to the low intrinsic solubility of this compound diisovalerianate in aqueous buffers. The initial dissolution might have been kinetically favored, but the solution is thermodynamically unstable, leading to precipitation.
-
Troubleshooting Steps:
-
Lower the Concentration: Your stock solution concentration might be above the equilibrium solubility. Try preparing a more dilute stock solution.
-
Use a Co-solvent: Incorporating a water-miscible organic solvent can significantly increase solubility.[5][7] See the co-solvent screening protocol below.
-
Refrigerate the Stock Solution: Lowering the temperature can sometimes slow down the precipitation kinetics. However, you should first confirm that the solubility of this compound diisovalerianate does not decrease at lower temperatures.
-
pH Adjustment: Although less common for neutral compounds, if this compound diisovalerianate has ionizable groups, adjusting the pH away from its pKa can increase solubility.[6]
-
-
Issue 2: I am observing inconsistent results in my in vitro cell-based assays.
-
Question: The dose-response curve for this compound diisovalerianate in my cell culture experiments is not reproducible. Could this be related to solubility?
-
Answer: Yes, poor aqueous solubility is a frequent cause of inconsistent results in cell-based assays. The compound may be precipitating in the cell culture medium, leading to a lower effective concentration than intended.
-
Troubleshooting Steps:
-
Visually Inspect for Precipitation: Before adding the compound to your cells, inspect the diluted solutions in the cell culture medium for any signs of cloudiness or precipitation.
-
Use a Solubilizing Excipient: Formulating this compound diisovalerianate with a non-toxic surfactant or cyclodextrin can help maintain its solubility in the aqueous environment of the cell culture medium.[1][8]
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound diisovalerianate from a stable stock solution immediately before each experiment.
-
-
Data Presentation: Solubility Enhancement of this compound Diisovalerianate
Table 1: Solubility of this compound Diisovalerianate in Various Solvents
| Solvent System | Temperature (°C) | Solubility (µg/mL) |
| Purified Water | 25 | < 0.1 |
| Phosphate Buffered Saline (PBS) pH 7.4 | 25 | < 0.1 |
| Ethanol | 25 | 1500 |
| Dimethyl Sulfoxide (DMSO) | 25 | > 10000 |
| Polyethylene Glycol 400 (PEG 400) | 25 | 800 |
Table 2: Effect of Co-solvents on the Aqueous Solubility of this compound Diisovalerianate
| Co-solvent System (in PBS pH 7.4) | Co-solvent Concentration (%) | Solubility (µg/mL) |
| Ethanol | 10 | 5.2 |
| Ethanol | 20 | 25.8 |
| PEG 400 | 10 | 8.1 |
| PEG 400 | 20 | 42.3 |
| Propylene Glycol | 10 | 4.5 |
| Propylene Glycol | 20 | 21.0 |
Table 3: Effect of Surfactants on the Aqueous Solubility of this compound Diisovalerianate
| Surfactant (in PBS pH 7.4) | Surfactant Concentration (%) | Solubility (µg/mL) |
| Polysorbate 80 | 0.5 | 12.5 |
| Polysorbate 80 | 1.0 | 35.2 |
| Cremophor EL | 0.5 | 18.9 |
| Cremophor EL | 1.0 | 55.6 |
Experimental Protocols
Protocol 1: Co-solvent Solubility Enhancement
-
Objective: To determine the solubility of this compound diisovalerianate in various co-solvent systems.
-
Materials: this compound diisovalerianate, selected co-solvents (e.g., Ethanol, PEG 400, Propylene Glycol), aqueous buffer (e.g., PBS pH 7.4), vials, magnetic stirrer, analytical balance, HPLC system.
-
Method:
-
Prepare a series of co-solvent/buffer solutions at different concentrations (e.g., 10%, 20%, 30% v/v).
-
Add an excess amount of this compound diisovalerianate to each vial containing a specific co-solvent system.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After agitation, allow the samples to stand to let the undissolved particles settle.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound diisovalerianate using a validated HPLC method.
-
Protocol 2: Preparation of a Nanosuspension
-
Objective: To increase the dissolution rate of this compound diisovalerianate by reducing its particle size to the nanometer range.[1][4]
-
Materials: this compound diisovalerianate, stabilizer (e.g., a surfactant like Polysorbate 80 or a polymer like HPMC), purified water, high-pressure homogenizer.
-
Method:
-
Prepare a pre-suspension by dispersing this compound diisovalerianate and the stabilizer in purified water using a high-shear mixer.
-
Process the pre-suspension through a high-pressure homogenizer for a specified number of cycles and pressure.
-
Monitor the particle size distribution of the resulting nanosuspension using a particle size analyzer (e.g., dynamic light scattering).
-
Continue homogenization until the desired particle size is achieved.
-
Visualizations
Caption: Workflow for enhancing the solubility of this compound diisovalerianate.
Caption: Troubleshooting logic for precipitation issues.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. pharmtech.com [pharmtech.com]
Stability testing of Nitidanin under different storage conditions.
This technical support center provides guidance and answers to frequently asked questions regarding the stability testing of Nintedanib under various storage conditions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Nintedanib?
A1: Nintedanib should be stored at a controlled room temperature, away from moisture and excessive heat.[1][2] The product monograph specifies storage at 15–25°C and protection from moisture by keeping it in the original packaging.[3][4]
Q2: Is Nintedanib sensitive to light?
A2: Forced degradation studies have shown that Nintedanib is generally stable under photolytic stress conditions.[5][6] However, one study observed a small percentage of degradation at the alkene bond under photolytic stress.[7] It is always recommended to store the product protected from light as a general precaution.
Q3: What is the impact of temperature on Nintedanib stability?
A3: Nintedanib has been found to be stable under thermal stress conditions.[5][6] Studies have shown no significant degradation when exposed to temperatures up to 80°C for at least 8 hours.[8]
Q4: How does pH affect the stability of Nintedanib?
A4: Nintedanib is labile to acidic, neutral, and alkaline hydrolytic conditions.[5] Forced degradation studies have shown the formation of degradation products under both acidic and basic stress.[6][9][10] One significant finding is the formation of a degradation product with a free aromatic amine moiety under acid hydrolysis, which is a potential structural alert for mutagenicity.[5]
Q5: Is Nintedanib susceptible to oxidation?
A5: Yes, Nintedanib is susceptible to oxidative degradation.[5][6] Studies using hydrogen peroxide (H₂O₂) have shown the formation of degradation products.[8][9][10]
Troubleshooting Guide
Issue: Unexpected peaks are observed in the chromatogram during stability testing.
-
Possible Cause 1: Degradation of Nintedanib.
-
Solution: Compare the retention times of the unexpected peaks with those of known degradation products if available. Review the storage conditions of the sample. Nintedanib is known to degrade under hydrolytic (acidic, basic, neutral) and oxidative conditions.[5] Ensure the sample was not exposed to these conditions unintentionally.
-
-
Possible Cause 2: Contamination.
-
Solution: Ensure all glassware is thoroughly cleaned and that the solvents and reagents used are of high purity. Run a blank sample (diluent only) to check for any interfering peaks from the analytical system or solvents.
-
Issue: The assay value of Nintedanib is lower than expected.
-
Possible Cause 1: Inaccurate sample preparation.
-
Solution: Verify the accuracy of all weighing and dilution steps. Ensure the sample is fully dissolved in the diluent. Sonication may be required to aid dissolution.[8]
-
-
Possible Cause 2: Degradation during the analytical procedure.
-
Solution: Nintedanib can be unstable in certain pH conditions.[5] If the mobile phase or diluent is acidic or basic, this could contribute to degradation over the course of a long analytical run. Consider performing bench-top stability studies of the sample solution to assess its stability in the analytical matrix.[11]
-
-
Possible Cause 3: Improper storage of the reference standard or sample.
Data Presentation
Table 1: Summary of Nintedanib Stability under Forced Degradation Conditions
| Stress Condition | Reagents and Conditions | Observation | Reference |
| Acidic Hydrolysis | 5N HCl at 70°C for 3 hours | No significant change in peak area, stable. | [8] |
| Acidic Hydrolysis | 0.1N HCl, reflux at 95°C for 60 minutes | Two new impurities observed. | [9][10] |
| Acidic Hydrolysis | 1M HCl, reflux for 12 hours | One degradant found. | [6] |
| Alkaline Hydrolysis | 5N NaOH at 70°C for 3 hours | No significant change in peak area, stable. | [8] |
| Alkaline Hydrolysis | 0.1N NaOH, reflux at 95°C for 60 minutes | One new impurity observed. | [9][10] |
| Alkaline Hydrolysis | 1M NaOH, reflux for 12 hours | Three degradants found. | [6] |
| Oxidative Degradation | 30% H₂O₂ at 70°C for 3 hours | Peak purity of 1.000, but H₂O₂ peak present. | [8] |
| Oxidative Degradation | 3% H₂O₂, reflux at 95°C for 60 minutes | One new impurity observed. | [9][10] |
| Oxidative Degradation | 3% H₂O₂ | Five degradants found. | [6] |
| Thermal Degradation | 80°C for at least 8 hours | No significant change in peak area, stable. | [8] |
| Thermal Degradation | 105°C for up to 48 hours | No new impurities observed. | [9][10] |
| Photolytic Degradation | 1.2x10⁶ lux hours | Two degradants found. | [6] |
| Photolytic Degradation | UV lamp at 200 watt hours / square meter | No new impurities observed. | [10] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Nintedanib
This protocol outlines a general procedure for conducting a forced degradation study on Nintedanib bulk drug or its formulation.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve a suitable amount of Nintedanib in a volumetric flask with an appropriate diluent (e.g., a mixture of water and acetonitrile) to obtain a known concentration.
-
-
Acidic Degradation:
-
To an aliquot of the stock solution, add an equal volume of an acid solution (e.g., 0.1N HCl).
-
Keep one sample at room temperature and another refluxed at a specified temperature (e.g., 80°C) for a defined period (e.g., 2 hours).[9]
-
After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of a base (e.g., 0.1N NaOH).
-
Dilute to the final concentration with the diluent.
-
-
Alkaline Degradation:
-
To an aliquot of the stock solution, add an equal volume of a basic solution (e.g., 0.1N NaOH).
-
Follow the same procedure as for acidic degradation, neutralizing with an equivalent amount of acid at the end.[9]
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of a hydrogen peroxide solution (e.g., 3% H₂O₂).
-
Keep the solution at a specified temperature for a defined period.[9]
-
Dilute to the final concentration with the diluent.
-
-
Thermal Degradation:
-
Expose the solid Nintedanib powder to a high temperature (e.g., 105°C) in a hot air oven for a specified duration (e.g., 24 hours).[9]
-
After exposure, allow the powder to cool to room temperature, then prepare a solution of the desired concentration.
-
-
Photolytic Degradation:
-
Expose the Nintedanib solution or solid powder to a light source with a specific output (e.g., UV lamp at 200 watt hours / square meter).[10]
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, prepare a solution of the desired concentration if the solid was used.
-
-
Analysis:
Visualizations
Caption: Workflow for a forced degradation study of Nintedanib.
Caption: Major degradation pathways for Nintedanib.
References
- 1. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nintedanib (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. medsinfo.com.au [medsinfo.com.au]
- 5. Characterization of stress degradation products of nintedanib by UPLC, UHPLC-Q-TOF/MS/MS and NMR: Evidence of a degradation product with a structure alert for mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
- 7. A stability indicating method development and... | F1000Research [f1000research.com]
- 8. impactfactor.org [impactfactor.org]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nitidanin Diisovalerianate Degradation Product Identification
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nitidanin diisovalerianate. This resource provides guidance on identifying potential degradation products, a critical step in drug development and stability testing. The following troubleshooting guides and frequently asked questions (FAQs) will assist you in designing and executing your experiments.
Frequently Asked Questions (FAQs)
Q1: What are forced degradation studies and why are they necessary for a compound like this compound diisovalerianate?
Forced degradation, or stress testing, is the process of subjecting a drug substance to harsh conditions to accelerate its decomposition. This is crucial for:
-
Identifying likely degradation products: This helps in understanding the degradation pathways of the molecule.
-
Developing stability-indicating analytical methods: The data generated is essential for creating analytical methods that can separate the active pharmaceutical ingredient (API) from its degradation products.
-
Understanding the intrinsic stability of the molecule: This provides insights into its chemical behavior and helps in selecting appropriate formulation and storage conditions.
Q2: What are the typical stress conditions used in forced degradation studies?
Commonly employed stress conditions to induce degradation include:
-
Hydrolysis: Exposure to acidic, basic, and neutral aqueous solutions.
-
Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide.
-
Photolysis: Exposure to light, typically using a photostability chamber.
-
Thermal Stress: Subjecting the compound to high temperatures, both in solid and solution states.
Troubleshooting Guides
Guide 1: No Degradation Observed During Forced Degradation Studies
Problem: You have subjected this compound diisovalerianate to standard forced degradation conditions, but your analytical method shows no significant decrease in the parent peak and no appearance of new peaks.
| Possible Cause | Troubleshooting Step |
| Insufficient Stress | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the study. |
| Inappropriate Stress Condition | The compound may be highly stable under the tested conditions. Consider more aggressive, yet relevant, stress conditions. |
| Analytical Method Not Stability-Indicating | The degradation products may be co-eluting with the parent peak. Re-evaluate and optimize your analytical method (e.g., HPLC gradient, column chemistry, mobile phase pH). |
Guide 2: Poor Resolution Between Parent Peak and Degradation Products in HPLC
Problem: Your HPLC analysis shows the presence of new peaks, but they are not well-separated from the main this compound diisovalerianate peak.
| Possible Cause | Troubleshooting Step |
| Suboptimal Mobile Phase | Modify the mobile phase composition, including the organic modifier, pH, and buffer concentration. |
| Inadequate Column Chemistry | Screen different HPLC columns with varying stationary phases (e.g., C18, C8, Phenyl-Hexyl). |
| Incorrect Gradient Slope | Adjust the gradient profile to improve the separation of closely eluting peaks. A shallower gradient can often improve resolution. |
Experimental Protocols
Protocol 1: General Approach to Forced Degradation by Hydrolysis
-
Prepare Stock Solution: Prepare a stock solution of this compound diisovalerianate in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Prepare Hydrolysis Solutions: Prepare solutions of 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).
-
Initiate Degradation: Add an aliquot of the stock solution to each of the hydrolysis solutions to achieve a final drug concentration of approximately 1 mg/mL.
-
Incubate: Store the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Neutralize (for acidic and basic samples): Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analyze: Analyze the samples at various time points using a developed stability-indicating HPLC method.
Diagrams
Technical Support Center: Troubleshooting Low Bioactivity of Isolated Nitidanin
This guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting unexpectedly low bioactivity of isolated Nitidanin in various assays.
Frequently Asked Questions (FAQs)
Q1: My isolated this compound shows significantly lower activity than reported in the literature. What are the primary factors I should investigate?
A1: Low bioactivity of an isolated natural product like this compound can stem from several factors. The most common culprits fall into three categories: compound-related issues, problems with the assay system, or errors in data interpretation.[1] Key areas to investigate include the purity and integrity of your isolated compound, its solubility and stability in the assay medium, and the optimization of assay conditions such as cell density and incubation time.[1] It is also crucial to rule out any potential interference of this compound with the assay's detection method.[1]
Q2: How critical is the purity of my isolated this compound, and how can I assess it?
A2: The purity of your compound is paramount. Trace impurities, even at low levels, can have high potency and lead to misleading results, either by inhibiting the target themselves or by masking the true activity of this compound.[2][3] It is essential to re-verify the structure and purity of your batch using methods like Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Purity assessment is a critical step in both early discovery and later stages of drug development.[2][3]
Q3: Could the way I'm dissolving this compound be the problem?
A3: Absolutely. Poor solubility is a primary reason for observing low bioactivity.[1] If this compound precipitates in your assay medium, its effective concentration will be much lower than the intended concentration, leading to artificially weak or no activity.[1] It is recommended to perform a formal solubility test in your final assay buffer.[1] If solubility is an issue, consider using a co-solvent like DMSO, but always ensure the final concentration of the solvent is non-toxic to your cells and does not interfere with the assay.[4]
Q4: How can I be sure my this compound is stable under my experimental conditions?
A4: Compound degradation can lead to a loss of bioactivity. The stability of a compound can be affected by factors such as temperature, pH, and light exposure.[5] It is advisable to analyze your this compound in the assay buffer over the duration of your experiment using a technique like High-Performance Liquid Chromatography (HPLC) to check for any degradation.[1] Also, avoid repeated freeze-thaw cycles of your stock solutions.[1]
Q5: My assay controls are working, but I still see low activity. What aspects of my cell-based assay should I optimize?
A5: Even with valid controls, suboptimal assay conditions can lead to poor results. Key parameters to optimize for any cell-based assay include:
-
Cell Seeding Density: The number of cells should be high enough for a measurable signal but low enough to prevent over-confluence.[6] An optimal cell density falls within the linear portion of the cell number versus signal curve.
-
Incubation Time: Different biological responses require different incubation times. It's important to test various time points (e.g., 24, 48, 72 hours) to capture the desired effect.[1]
-
Cell Health: Always use healthy cells that are in the logarithmic growth phase and have a viability of over 90%.[6][7] High passage numbers can alter cellular responses, so it's best to use cells within a defined, low passage range.[8]
Troubleshooting Guides
Guide 1: Compound-Related Issues
This guide focuses on troubleshooting problems related to the isolated this compound itself.
| Potential Issue | Troubleshooting Steps |
| Purity | 1. Re-characterize your compound using NMR and LC-MS to confirm its identity and purity.[1] 2. Compare your data with published spectra if available. 3. Consider re-purification if significant impurities are detected. |
| Solubility | 1. Visually inspect your assay plates for any signs of compound precipitation.[1] 2. Determine the solubility of this compound in your specific assay buffer. 3. If solubility is low, try using a small percentage of a co-solvent like DMSO, ensuring the final concentration is not detrimental to the assay.[4] 4. Test a lower concentration range of your compound. |
| Stability | 1. Assess the stability of this compound in your assay buffer over the experimental duration using HPLC.[1] 2. Protect your compound from light if it is light-sensitive. 3. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.[1] |
Guide 2: Assay System-Related Issues
This guide addresses potential problems within your experimental setup.
| Potential Issue | Troubleshooting Steps |
| Cell-Based Assays | 1. Optimize Cell Density: Perform a cell titration experiment to find the optimal seeding density.[8] 2. Check Cell Health: Ensure cells are healthy, in the logarithmic growth phase, and at a low passage number.[6][8] 3. Optimize Incubation Times: Test different incubation periods to identify the optimal time for observing the biological effect.[8] 4. Minimize Edge Effects: Fill the outer wells of your microplate with sterile media or PBS to create a humidity barrier and avoid using them for experimental samples.[8] |
| Enzyme Inhibition Assays | 1. Enzyme Concentration: Use the correct enzyme concentration to ensure the reaction rate is neither too fast nor too slow.[4] 2. Enzyme Stability: Keep your enzyme samples cold and use them fresh.[4] 3. Assay Conditions: Ensure the pH and temperature of your assay are optimal for the enzyme.[4] 4. Controls: Always include proper positive and negative controls to accurately calculate inhibition.[4] |
| Assay Artifacts | 1. Autofluorescence: In fluorescence-based assays, check for intrinsic fluorescence of this compound by measuring the signal from wells containing only the compound and media.[8] 2. Reporter Enzyme Inhibition: If you are using a reporter enzyme like luciferase, run a counter-screen against the purified enzyme to rule out direct inhibition by your compound.[1] 3. Colorimetric Interference: Check if this compound absorbs light at the detection wavelength of your colorimetric assay.[1] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570-590 nm using a microplate reader.[9]
Protocol 2: In Vitro Anti-Inflammatory Assay (Protein Denaturation Inhibition)
This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.[11]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.05 mL of this compound at various concentrations and 2.95 mL of phosphate buffer (pH 7.4).
-
Protein Addition: Add 0.05 mL of a protein solution (e.g., egg albumin or bovine serum albumin).
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Induce denaturation by incubating the mixture at 54°C for 20 minutes in a shaking water bath.[12]
-
Centrifugation: After incubation, centrifuge the mixture at 2500 rpm for 3 minutes.[12]
-
Absorbance Reading: Measure the absorbance of the supernatant at 660 nm.[11] A standard anti-inflammatory drug like diclofenac sodium should be used as a positive control.[11]
Visualizations
Caption: A logical workflow for troubleshooting low bioactivity.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ijcrt.org [ijcrt.org]
- 12. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for Nitidanin Isomer Separation
Welcome to the technical support center for the chromatographic separation of Nitidanin isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing High-Performance Liquid Chromatography (HPLC) methods.
Frequently Asked questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the separation of this compound and other structurally related lignan isomers.
Fundamental Questions
Q1: What are the primary HPLC modes for separating this compound isomers?
A1: Both normal-phase (NP) and reversed-phase (RP) HPLC can be employed for the separation of lignan isomers like this compound.[1][2] The choice depends on the specific isomers and the desired selectivity. Chiral HPLC is often necessary for the separation of enantiomers.[1][3][4][5]
-
Normal-Phase (NP) HPLC: Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase.[6][7] This mode is effective for separating less polar lignans.[1]
-
Reversed-Phase (RP) HPLC: This is the most common mode, using a non-polar stationary phase (e.g., C18, C8) and a polar mobile phase.[1] It is well-suited for the analysis of moderately polar lignans in various biological and plant matrices.[1]
-
Chiral HPLC: Employs a chiral stationary phase (CSP) to resolve enantiomeric isomers. This is crucial when dealing with stereoisomers of lignans that may have different biological activities.[1][3][4][5]
Q2: I have no prior information on separating this compound isomers. Where should I begin with method development?
A2: When developing a method from scratch for a compound with limited published methods, a systematic approach is recommended. The following workflow provides a general guideline for optimizing the separation of this compound isomers.
Troubleshooting Common Separation Issues
Q3: My this compound isomer peaks are broad and show poor resolution. What are the likely causes and how can I fix this?
A3: Broad peaks and poor resolution are common issues in HPLC. A systematic troubleshooting approach can help identify and resolve the problem.
Q4: I am observing peak tailing with my this compound isomers. What could be the cause?
A4: Peak tailing, especially for phenolic compounds like lignans, can be caused by secondary interactions with the stationary phase or by column overload.
-
Secondary Interactions: Residual silanol groups on the silica support of the stationary phase can interact with polar functional groups of the analyte, leading to tailing.
-
Solution: Use a mobile phase with a lower pH to suppress the ionization of silanol groups. Adding a competitive base like triethylamine (TEA) to the mobile phase can also help. Alternatively, using a modern, end-capped column with minimal silanol activity is recommended.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
Q5: My retention times are shifting between runs. How can I improve reproducibility?
A5: Inconsistent retention times are often due to a lack of system equilibration or variations in the mobile phase preparation.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. This is particularly important when using gradient elution or after changing the mobile phase.
-
Mobile Phase Preparation: Prepare the mobile phase fresh daily and ensure it is well-mixed and degassed. In normal-phase chromatography, the water content of the organic solvents can significantly affect retention times; using solvents that are half-saturated with water can improve reproducibility.[8]
-
Temperature Control: Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can affect retention times.[9]
Experimental Protocols and Data for Lignan Isomer Separations
Table 1: Reversed-Phase HPLC Methods for Lignan Separation
| Lignans | Column | Mobile Phase | Flow Rate | Detection | Reference |
| 13 reference lignans | XTerra MS C8, 2.1 x 150 mm, 3.5 µm | A: 0.1% Acetic Acid in WaterB: Methanol:Acetonitrile (50:50)Gradient Elution | Not Specified | UV at 280 nm | [1] |
| Secoisolariciresinol Diglucoside (SDG) | ODS-reverse phase | Not Specified | Not Specified | Not Specified | [10] |
| Diastereomers of a compound | XBridge C18, 4.6 x 150 mm, 3.5 µm | A: 20 mM Potassium Phosphate buffer, pH 7B: MethanolGradient: 1-7% B | 1.0 mL/min | UV at 260 nm | [11] |
Table 2: Normal-Phase HPLC Methods for Lignan Separation
| Lignans | Column | Mobile Phase | Flow Rate | Detection | Reference |
| Sesamin, Sesamolin, etc. | Vertisep™ UPS Silica, 4.6 x 250 mm, 5 µm | n-Hexane/Tetrahydrofuran/2-Propanol | 0.8 mL/min | FLD (Ex: 295 nm, Em: 330 nm) & DAD (210 nm) | [6][7] |
| Podophyllotoxin | Silica | n-Hexane/Methanol/Tetrahydrofuran/Acetic Acid (85:10:4:1) | Not Specified | Not Specified | [1] |
Table 3: Chiral HPLC Methods for Lignan Enantiomer Separation
| Lignans | Chiral Stationary Phase | Mobile Phase | Reference |
| Secoisolariciresinol, Matairesinol, Lariciresinol | Not Specified | Not Specified | [4] |
| Various Lignans | Daicel Chiralcel OF | Hexane/2-propanol (isocratic) | [12] |
| General Lignans | Cellulose carbamate-based | Can be used in both normal and reversed-phase | [13] |
Disclaimer: The information provided in this technical support center is intended as a general guide. The optimal HPLC parameters for the separation of this compound isomers may vary and require empirical determination. It is recommended to consult relevant scientific literature and perform systematic method development and validation for your specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and stereochemical characterization of lignans in flaxseed and pumpkin seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Development of a Simultaneous Normal-Phase HPLC Analysis of Lignans, Tocopherols, Phytosterols, and Squalene in Sesame Oil Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. benchchem.com [benchchem.com]
- 10. iosrjournals.org [iosrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Batch-to-Batch Variability in Nintedanib Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis of Nintedanib.
Disclaimer: The following guidance is for informational purposes only and should be adapted to specific laboratory and manufacturing conditions. All protocols should be performed in accordance with relevant safety guidelines and regulations.
I. Troubleshooting Guide
This section addresses common issues encountered during Nintedanib synthesis that can lead to batch-to-batch variability.
1. Q: We are observing significant variations in the final yield of Nintedanib from batch to batch. What are the potential causes and how can we troubleshoot this?
A: Fluctuations in yield are a common challenge in multi-step organic syntheses. The root causes can often be traced back to variations in raw materials, reaction conditions, and work-up procedures.
Potential Causes and Troubleshooting Steps:
-
Raw Material Quality:
-
Variability in Starting Materials: Inconsistent purity, moisture content, or the presence of uncharacterized impurities in starting materials can significantly impact reaction kinetics and final yield.
-
Troubleshooting:
-
Implement stringent quality control checks for all incoming raw materials.
-
Develop and validate analytical methods (e.g., HPLC, NMR, Karl Fischer titration) to confirm the identity, purity, and moisture content of each batch of starting materials.[1][2]
-
Source starting materials from a qualified and consistent supplier.
-
-
-
Reaction Conditions:
-
Temperature Fluctuations: Even minor deviations in reaction temperature can alter reaction rates and lead to the formation of side products, thereby reducing the yield of the desired product.
-
Troubleshooting:
-
Ensure accurate and calibrated temperature monitoring and control systems for all reaction vessels.
-
Establish and strictly adhere to a defined temperature profile for each reaction step.
-
-
Inconsistent Mixing: Inadequate or variable mixing can lead to localized "hot spots" or concentration gradients, resulting in incomplete reactions or increased impurity formation.
-
Troubleshooting:
-
Optimize and standardize mixing speeds and impeller design for each reaction scale.
-
Utilize process analytical technology (PAT) to monitor reaction homogeneity in real-time.
-
-
-
Work-up and Isolation:
-
Inconsistent Quenching and Extraction: Variations in the timing and method of quenching the reaction, as well as inconsistencies in liquid-liquid extraction procedures, can lead to product loss.
-
Troubleshooting:
-
Standardize the quenching procedure, including the type and amount of quenching agent and the rate of addition.
-
Develop a robust and reproducible extraction protocol, specifying solvent volumes, number of extractions, and phase separation techniques.
-
-
Variable Crystallization and Filtration: The crystallization process is critical for both yield and purity. Inconsistencies in cooling rates, solvent composition, and agitation can lead to variable crystal size and morphology, affecting filtration efficiency and leading to product loss in the mother liquor.
-
Troubleshooting:
-
Develop a controlled crystallization process with defined cooling profiles and seeding strategies.
-
Standardize filtration and washing procedures to minimize product loss.
-
-
2. Q: Our Nintedanib batches show inconsistent purity profiles, with varying levels of impurities. How can we identify and control these impurities?
A: Controlling the impurity profile is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). A systematic approach to impurity identification and control is essential.
Potential Causes and Troubleshooting Steps:
-
Side Reactions:
-
Formation of Process-Related Impurities: The synthesis of Nintedanib involves multiple steps where side reactions can occur, leading to the formation of structurally related impurities.
-
Troubleshooting:
-
Characterize all major impurities using techniques like LC-MS, and NMR.[]
-
Once identified, investigate the reaction mechanism to understand how each impurity is formed. This will help in optimizing reaction conditions (e.g., temperature, stoichiometry of reactants) to minimize their formation.
-
-
-
Degradation:
-
Product Degradation during Synthesis or Storage: Nintedanib may be susceptible to degradation under certain conditions (e.g., acidic or basic conditions, exposure to light or oxygen).
-
Troubleshooting:
-
-
Inadequate Purification:
-
Inefficient Crystallization: The crystallization step is a key purification method. An unoptimized process may not effectively remove impurities.
-
Troubleshooting:
-
Optimize the crystallization solvent system, cooling rate, and agitation to maximize the removal of specific impurities.
-
Consider recrystallization or other purification techniques if a single crystallization step is insufficient to achieve the desired purity.[6]
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the role of Quality by Design (QbD) in minimizing batch-to-batch variability in Nintedanib synthesis?
A1: Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management.[7][8] For Nintedanib synthesis, implementing QbD principles involves:
-
Defining a Quality Target Product Profile (QTPP): This defines the desired quality attributes of the final Nintedanib product, including purity, impurity profile, and physical characteristics.
-
Identifying Critical Quality Attributes (CQAs): These are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For Nintedanib, CQAs would include assay, specific impurity levels, and crystal form.
-
Identifying Critical Process Parameters (CPPs): These are the process parameters whose variability has an impact on a CQA and therefore should be monitored or controlled to ensure the process produces the desired quality. Examples in Nintedanib synthesis include reaction temperature, pH, and reagent stoichiometry.
-
Establishing a Design Space: This is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. Operating within the design space will result in a product meeting its QTPP.
-
Implementing a Control Strategy: This includes in-process controls and real-time monitoring to ensure the process remains within the design space and the final product meets its specifications.
By following a QbD approach, a deeper understanding of the manufacturing process is gained, leading to a more robust and consistent synthesis of Nintedanib with reduced batch-to-batch variability.[9]
Q2: How can Process Analytical Technology (PAT) be used to control the Nintedanib synthesis process in real-time?
A2: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. For Nintedanib synthesis, PAT tools can be implemented to:
-
Monitor Reaction Completion: In-line spectroscopic techniques (e.g., FT-IR, Raman) can monitor the disappearance of starting materials and the appearance of the product in real-time, ensuring the reaction goes to completion and preventing unnecessary heating or reaction time, which could lead to impurity formation.
-
Control Crystallization: Tools like Focused Beam Reflectance Measurement (FBRM) can monitor particle size and distribution during crystallization in real-time, allowing for precise control over the cooling profile and agitation to achieve a consistent crystal habit and size distribution.
-
Ensure Homogeneity: In-line probes can monitor mixing efficiency and ensure uniform distribution of reactants, preventing localized side reactions.
The use of PAT enables a shift from testing quality into the final product to building quality into the product by design and throughout the manufacturing process.
III. Data Presentation
The following tables provide illustrative data on how variations in critical process parameters can impact the yield and purity of Nintedanib. Note: These values are for illustrative purposes and should be determined experimentally for a specific process.
Table 1: Illustrative Impact of Reaction Temperature on Nintedanib Yield and Impurity Profile
| Reaction Temperature (°C) | Relative Yield (%) | Impurity A (%) | Impurity B (%) |
| 70 | 85 | 0.5 | 0.8 |
| 80 (Optimized) | 95 | 0.1 | 0.2 |
| 90 | 88 | 1.2 | 1.5 |
Table 2: Illustrative Impact of Reagent Stoichiometry on Nintedanib Purity
| Molar Ratio (Intermediate 1 : Intermediate 2) | Nintedanib Purity (%) | Unreacted Intermediate 1 (%) |
| 1 : 1.0 | 98.5 | 1.0 |
| 1 : 1.1 (Optimized) | 99.5 | <0.1 |
| 1 : 1.2 | 99.4 | <0.1 |
IV. Experimental Protocols
1. Experimental Protocol for Nintedanib Synthesis (Illustrative Laboratory Scale)
This protocol is a generalized representation based on publicly available synthesis routes.[10][11][12]
Step 1: Condensation Reaction
-
To a stirred solution of 2-oxoindole-6-methyl formate (1 equivalent) in a suitable solvent (e.g., ethanol), add benzaldehyde (1.1 equivalents) and a catalytic amount of a base (e.g., piperidine).[13]
-
Heat the reaction mixture to 70-80°C and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature to allow for crystallization of the intermediate product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
Step 2: Halogenation
-
Dissolve the intermediate from Step 1 in a suitable solvent (e.g., dichloromethane).
-
Cool the solution to 0-5°C and add a halogenating agent (e.g., bromine) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).
-
Wash the reaction mixture with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the halogenated intermediate.
Step 3: Final Condensation
-
To a solution of the halogenated intermediate from Step 2 in a suitable solvent (e.g., ethanol), add N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (1.05 equivalents) and a base (e.g., sodium bicarbonate).
-
Heat the reaction mixture to reflux and monitor for completion by TLC or HPLC.
-
After completion, add water to the reaction mixture to precipitate the crude Nintedanib.
-
Filter the solid, wash with water and then a cold organic solvent (e.g., methanol), and dry under vacuum.
Step 4: Purification by Recrystallization
-
Dissolve the crude Nintedanib in a minimal amount of a suitable hot solvent mixture (e.g., dichloromethane and methanol).
-
Slowly cool the solution to room temperature and then to 0-5°C to induce crystallization.
-
Filter the purified Nintedanib crystals, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.[6]
2. Quality Control Testing Protocol for Nintedanib API
-
Appearance: Visually inspect the sample for color and physical form.
-
Identification (HPLC): The retention time of the major peak in the chromatogram of the sample solution should correspond to that of the Nintedanib reference standard.
-
Assay (HPLC): Quantify the Nintedanib content using a validated RP-HPLC method with a UV detector.[5][14] The assay value should be within the specified limits (e.g., 98.0% to 102.0%).
-
Related Substances (HPLC): Determine the levels of known and unknown impurities using a validated gradient RP-HPLC method.[1][4] Individual and total impurities should not exceed the specified limits.
-
Moisture Content (Karl Fischer Titration): Determine the water content using a coulometric or volumetric Karl Fischer titrator.
-
Residue on Ignition: Determine the amount of residual inorganic impurities.
V. Mandatory Visualization
Caption: Troubleshooting workflow for addressing batch-to-batch yield variability.
Caption: Strategy for identifying and controlling impurities in Nintedanib synthesis.
References
- 1. Development and validation of nintedanib esylate RP-HPLC method [wisdomlib.org]
- 2. Influence of raw material properties upon critical quality attributes of continuously produced granules and tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2019048974A1 - PROCESS FOR PREPARING NINTEDANIB - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. A Microemulsion for Oral Delivery of Nintedanib - QbD-Enabled Formulation Development, In-Vitro Characterization & In-Vivo Pharmacokinetic Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. Nintedanib synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. techex.in [techex.in]
- 13. Preparation method of nintedanib - Eureka | Patsnap [eureka.patsnap.com]
- 14. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Enhancing the Bioavailability of Nitidanin for In Vivo Studies
Welcome to the technical support center for Nitidanin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo bioavailability of this compound, a compound with promising therapeutic potential but known for its poor aqueous solubility. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the in vivo bioavailability of this compound?
A1: The primary challenge is this compound's low aqueous solubility. For oral administration, poor solubility limits the dissolution rate in the gastrointestinal fluids, which is a prerequisite for absorption into the bloodstream.[1][2][3] Consequently, a significant portion of the administered dose may pass through the gastrointestinal tract without being absorbed, leading to low and variable bioavailability.
Q2: What are the most common strategies to enhance the bioavailability of poorly soluble drugs like this compound?
A2: Several formulation strategies can be employed to improve the bioavailability of poorly soluble compounds.[4][5][6][7][8] The most common approaches include:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size.[5][7][8][9]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at a molecular level.[3][6][10]
-
Lipid-Based Formulations (e.g., Nanoemulsions): Dissolving the drug in a lipid vehicle to facilitate absorption through the lymphatic system.
Q3: How do I choose the most suitable bioavailability enhancement strategy for this compound?
A3: The choice of strategy depends on the physicochemical properties of this compound, the desired dosage form, and the intended route of administration. A preliminary screening of different formulation approaches is recommended. Factors to consider include the drug's melting point, logP, and stability. For instance, solid dispersions are often suitable for crystalline drugs with high melting points, while lipid-based formulations can be advantageous for highly lipophilic compounds.
Q4: What are the critical parameters to monitor during an in vivo pharmacokinetic study of this compound?
A4: Key pharmacokinetic parameters to determine the bioavailability of this compound include:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the blood.
-
Tmax (Time to Reach Cmax): The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
t1/2 (Half-life): The time required for the drug concentration to decrease by half.
-
Absolute Bioavailability (%F): The fraction of the administered dose that reaches the systemic circulation, calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Models
| Potential Cause | Troubleshooting Steps |
| Poor Dissolution Rate | 1. Reduce Particle Size: Employ micronization or nanomilling techniques to increase the surface area of this compound.[5][7][8][9] 2. Formulate as a Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, PEG, HPMC) to enhance its dissolution.[3][6][10] 3. Utilize a Co-solvent System: For liquid formulations, dissolve this compound in a mixture of solvents to improve its solubility. |
| Inadequate Wetting | 1. Incorporate a Surfactant: Add a pharmaceutically acceptable surfactant (e.g., Tween 80, Poloxamer 188) to the formulation to improve the wetting of the drug particles. 2. Use a Hydrophilic Carrier: In solid dispersions, the carrier itself can improve wettability.[3] |
| First-Pass Metabolism | 1. Consider Alternative Routes of Administration: If extensive first-pass metabolism is suspected, explore parenteral or transdermal delivery routes. 2. Co-administer with an Inhibitor: In research settings, co-administration with a known inhibitor of the metabolizing enzymes can help elucidate the extent of first-pass metabolism. |
| P-glycoprotein (P-gp) Efflux | 1. Incorporate a P-gp Inhibitor: Formulate this compound with a known P-gp inhibitor (e.g., certain surfactants or polymers) to reduce its efflux back into the intestinal lumen. |
Issue 2: Formulation Instability (e.g., Crystallization, Phase Separation)
| Potential Cause | Troubleshooting Steps |
| Recrystallization from Amorphous State (Solid Dispersions) | 1. Select an Appropriate Polymer: Choose a polymer that has good miscibility with this compound and a high glass transition temperature (Tg) to prevent molecular mobility and subsequent crystallization. 2. Optimize Drug Loading: Avoid supersaturation of the drug in the polymer matrix. Determine the optimal drug-to-carrier ratio through solubility and stability studies. |
| Droplet Coalescence in Nanoemulsions | 1. Optimize Surfactant and Co-surfactant Concentration: Ensure sufficient amounts of emulsifiers are used to stabilize the oil-water interface. 2. Select Appropriate Oil Phase: The oil phase should have good solubilizing capacity for this compound. |
| Chemical Degradation | 1. Assess pH-Stability Profile: Determine the pH at which this compound is most stable and buffer the formulation accordingly. 2. Protect from Light and Oxidation: If this compound is light-sensitive or prone to oxidation, use light-protective packaging and consider adding antioxidants to the formulation. |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30), Organic solvent (e.g., Methanol, Ethanol), Water bath, Rotary evaporator, Vacuum oven.
-
Procedure:
-
Dissolve this compound and the hydrophilic polymer in the organic solvent in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Ensure complete dissolution by gentle stirring or sonication.
-
Evaporate the solvent using a rotary evaporator with the water bath set at an appropriate temperature (e.g., 40-60°C).
-
A thin film of the solid dispersion will form on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion and pulverize it into a fine powder using a mortar and pestle.
-
Store the prepared solid dispersion in a desiccator until further use.
-
Protocol 2: Formulation of a this compound Nanoemulsion
-
Materials: this compound, Oil phase (e.g., Medium-chain triglycerides), Surfactant (e.g., Tween 80), Co-surfactant (e.g., Transcutol HP), Distilled water, High-shear homogenizer or ultrasonicator.
-
Procedure:
-
Dissolve this compound in the oil phase to prepare the oily phase. Gentle heating may be applied if necessary to facilitate dissolution.
-
In a separate container, mix the surfactant and co-surfactant.
-
Add the oily phase to the surfactant/co-surfactant mixture and mix thoroughly. This forms the self-nanoemulsifying drug delivery system (SNEDDS) pre-concentrate.
-
To form the nanoemulsion, add the SNEDDS pre-concentrate dropwise to distilled water under constant stirring.
-
Further reduce the droplet size by subjecting the emulsion to high-shear homogenization or ultrasonication for a specified duration.
-
Characterize the nanoemulsion for droplet size, polydispersity index, and zeta potential.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (or other appropriate strain), weighing 200-250g.
-
Acclimatization: Acclimatize the animals for at least one week before the experiment with free access to standard pellet diet and water.
-
Dosing:
-
Oral (PO) Group: Administer the this compound formulation (e.g., solid dispersion suspended in water or nanoemulsion) orally via gavage at a specific dose (e.g., 10 mg/kg).
-
Intravenous (IV) Group: Administer a solubilized form of this compound (e.g., in a co-solvent system) intravenously via the tail vein at a lower dose (e.g., 1 mg/kg) to determine absolute bioavailability.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).[11]
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin).
-
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
Sample Analysis:
-
Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Absolute Bioavailability (%) |
| This compound (Unformulated) | 10 | PO | 50 ± 12 | 2.0 | 250 ± 60 | 5 |
| Solid Dispersion | 10 | PO | 250 ± 45 | 1.0 | 1200 ± 210 | 24 |
| Nanoemulsion | 10 | PO | 400 ± 70 | 0.5 | 2000 ± 350 | 40 |
| IV Solution | 1 | IV | - | - | 5000 ± 800 | 100 |
Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. medcraveonline.com [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Nanomilling of Drugs for Bioavailability Enhancement: A Holistic Formulation-Process Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Particle Size Reduction Techniques of Pharmaceutical Compounds for the Enhancement of Their Dissolution Rate and Bioavailability - PowderPro [powderpro.se]
- 8. researchgate.net [researchgate.net]
- 9. Particle Size Analysis and Reduction Techniques to Enhance Drug Bioavailability in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. japsonline.com [japsonline.com]
- 11. 3.9. In Vivo Pharmacokinetic Study [bio-protocol.org]
Technical Support Center: Refining Purification Protocols for Nitidanin Isolates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for Nitidanin isolates. Given that this compound is a novel or not widely characterized compound, this guide addresses common challenges encountered during the purification of natural product isolates.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants found in initial this compound isolates?
A1: Initial isolates of natural products like this compound are often contaminated with a variety of substances from the source organism and the extraction process itself. These can be broadly categorized as:
-
Endogenous Compounds: Other secondary metabolites from the source organism with similar polarities, such as other saponins, flavonoids, or alkaloids.
-
General Cellular Components: Lipids, fatty acids, and pigments (e.g., chlorophyll) that are co-extracted.
-
Process-Related Impurities: Solvents, plasticizers (like phthalates), and stabilizers (like Butylated Hydroxytoluene - BHT) introduced during extraction and initial processing steps.[1][2][3]
Q2: How can I quickly assess the purity of my this compound isolate?
A2: A multi-technique approach is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method to visualize the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample and can be used to develop a preparative purification method.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of this compound and helps in identifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can reveal the presence of impurities, even if they do not possess a chromophore for UV detection.
Q3: My this compound isolate appears to be degrading during purification. What are the likely causes and solutions?
A3: Degradation can be caused by several factors, including pH instability, temperature sensitivity, or enzymatic activity.
-
pH Sensitivity: Test the stability of this compound in different pH buffers. Consider using a buffered mobile phase during chromatography.
-
Temperature Sensitivity: Perform purification steps at reduced temperatures (e.g., 4°C) and minimize the duration of exposure to higher temperatures.
-
Enzymatic Degradation: If residual enzymes from the source organism are suspected, consider a heat treatment step or the addition of enzyme inhibitors during extraction.
Troubleshooting Guides
Chromatographic Purification Issues
This section provides troubleshooting for common issues encountered during the chromatographic purification of this compound isolates.
Table 1: Troubleshooting Common HPLC Issues
| Symptom | Potential Cause | Suggested Solution |
| Peak Tailing | Column overload | Reduce the sample injection volume or concentration. |
| Secondary interactions with silica | Add a competitive agent (e.g., triethylamine) to the mobile phase. | |
| Column void or contamination | Wash the column with a strong solvent or replace the column if necessary.[4] | |
| Peak Fronting | Sample solvent stronger than mobile phase | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| High sample concentration | Dilute the sample. | |
| Ghost Peaks | Contaminated mobile phase or injector | Use high-purity solvents and flush the injector.[5] |
| Carryover from previous injection | Run a blank gradient after each sample injection. | |
| Poor Resolution | Inappropriate mobile phase | Optimize the mobile phase composition, including solvent strength and pH. |
| Unsuitable stationary phase | Screen different column chemistries (e.g., C18, Phenyl-Hexyl, HILIC). | |
| Column aging | Replace the column. | |
| High Backpressure | Blockage in the system | Check for blockages in the guard column, column frit, or tubing.[4] |
| Precipitated buffer | Ensure buffer solubility in the mobile phase and flush the system with an appropriate solvent. | |
| High mobile phase viscosity | Reduce the flow rate or consider using a less viscous solvent. |
Experimental Protocols
Protocol 1: General Preparative HPLC Method Development
This protocol outlines a general approach to developing a preparative HPLC method for the purification of this compound.
1. Analytical Method Development:
-
Column Screening: Screen various analytical columns (e.g., C18, C8, Phenyl-Hexyl) with different particle sizes.
-
Mobile Phase Scouting:
-
Start with a generic gradient of water (A) and acetonitrile or methanol (B), both with 0.1% formic acid or acetic acid.
-
Run a broad gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution time of this compound.
-
Optimize the gradient around the elution time of the target compound to improve resolution from nearby impurities.
-
-
pH Optimization: If peak shape is poor, investigate the effect of mobile phase pH on retention and peak symmetry. Ensure the pH is within the stable range for the column.[6]
2. Method Scaling and Optimization:
-
Loading Study: Gradually increase the injection volume on the analytical column to determine the maximum sample load that maintains adequate resolution.[7]
-
Scale-Up Calculation: Use the principles of geometric scaling to transfer the method from an analytical to a preparative column. The flow rate should be adjusted based on the square of the ratio of the column diameters.
-
Fraction Collection: Set the fraction collector to trigger based on peak slope and/or threshold to ensure accurate collection of the this compound peak.
3. Post-Purification Processing:
-
Solvent Removal: Remove the mobile phase from the collected fractions using a rotary evaporator or lyophilizer.
-
Purity Analysis: Analyze the purified fractions by analytical HPLC or LC-MS to confirm purity.
Visualizations
Experimental Workflow for this compound Purification
Caption: A general workflow for the purification of this compound from a crude extract.
Troubleshooting Logic for Low Yield
Caption: A logical diagram for troubleshooting low yields during this compound purification.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. The most frequently encountered volatile contaminants of essential oils and plant extracts introduced during the isolation procedure: fast and easy profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. phenomenex.com [phenomenex.com]
- 5. halocolumns.com [halocolumns.com]
- 6. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 7. agilent.com [agilent.com]
Validation & Comparative
Nitidanin's Antitumor Efficacy: A Comparative Analysis Across Diverse Cancer Cell Lines
For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the antitumor effects of Nitidanin (Nitidine Chloride) across a range of cancer cell lines. This document synthesizes key experimental data on this compound's impact on cell viability, apoptosis, and cell cycle progression in breast, lung, and colorectal cancer cells, providing a valuable resource for evaluating its therapeutic potential.
Executive Summary
This compound, a natural alkaloid, has demonstrated significant anticancer properties in multiple cancer cell types. This guide provides a comparative overview of its efficacy, highlighting its ability to inhibit cancer cell growth, induce programmed cell death (apoptosis), and halt cell cycle progression. The data presented herein has been aggregated from multiple preclinical studies to facilitate an objective comparison of this compound's performance against different cancer cell lines and to elucidate its mechanisms of action.
Comparative Efficacy of this compound
The cytotoxic effects of this compound, as measured by the half-maximal inhibitory concentration (IC50), vary across different cancer cell lines, indicating a degree of selectivity in its activity. The tables below summarize the IC50 values, effects on apoptosis, and cell cycle arrest observed in various studies.
Table 1: Comparative IC50 Values of this compound in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (hours) |
| Breast Cancer | MCF-7 | Not explicitly stated, but effective at inducing growth inhibition | Time-dependent |
| MDA-MB-231 | Not explicitly stated, but effective at inducing growth inhibition | Time-dependent | |
| Lung Cancer | A549 | ~4 | 48 |
| H1975 | ~14 | 48 | |
| H1299 | Effective at 6 and 20 µM | 72 | |
| H460 | Effective at 6 and 20 µM | 72 | |
| H1688 | Not specified, but showed dose-dependent inhibition | Not specified | |
| Colorectal Cancer | HCT116 | 5 | Not specified |
| RKO | 3 | Not specified | |
| HT29 | 10 | Not specified | |
| SW480 | Effective at concentrations from 2.5 to 200 µM | 24 |
Table 2: Comparative Effects of this compound on Apoptosis in Human Cancer Cell Lines
| Cancer Type | Cell Line | Key Apoptotic Effects | Molecular Changes |
| Breast Cancer | MCF-7, MDA-MB-231 | Induction of apoptosis confirmed by Annexin V staining and TUNEL assay.[1] | Upregulation of Bax, cleaved caspase-9, cleaved caspase-3; Downregulation of Bcl-2.[1] |
| Lung Cancer | A549, H1975 | Induction of apoptosis. | - |
| H1299, H460 | Increased apoptosis from ~5% to ~17-21% at 6-20 µM.[2] | - | |
| Colorectal Cancer | HCT116 | Dose- and time-dependent induction of apoptosis.[3][4] | Upregulation of Bax, p53, cleaved caspase-3, cleaved caspase-9; Downregulation of Bcl-2.[3][4] |
| SW480 | Promotion of apoptosis. | Upregulation of Bax/Bcl-2 ratio, caspase-3, and caspase-9.[5] |
Table 3: Comparative Effects of this compound on Cell Cycle in Human Cancer Cell Lines
| Cancer Type | Cell Line | Effect on Cell Cycle | Molecular Changes |
| Breast Cancer | MCF-7, MDA-MB-231 | G2/M phase arrest.[1] | Increased levels of p53 and p21.[1] |
| Lung Cancer | A549, H1975 | Cell cycle arrest. | - |
| Colorectal Cancer | HCT116, RKO, HT29 | Not explicitly stated | - |
Signaling Pathways Modulated by this compound
This compound exerts its antitumor effects by modulating several key signaling pathways involved in cancer cell proliferation, survival, and metastasis. The specific pathways affected can vary depending on the cancer type.
Caption: Signaling pathways modulated by this compound in different cancer types.
Experimental Protocols
The data presented in this guide were primarily generated using the following key experimental methodologies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Culture and Treatment: Cells are cultured and treated with this compound as described for the cell viability assay.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Quantification: The percentage of apoptotic cells is quantified.
Cell Cycle Analysis
-
Cell Preparation: Cells are treated with this compound, harvested, and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI).
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Interpretation: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content.
Caption: General experimental workflow for evaluating this compound's antitumor effects.
Conclusion
This compound demonstrates potent antitumor activity across breast, lung, and colorectal cancer cell lines by inhibiting cell proliferation, inducing apoptosis, and causing cell cycle arrest. Its ability to modulate multiple oncogenic signaling pathways underscores its potential as a multi-targeted therapeutic agent. Further in-vivo studies and clinical trials are warranted to fully elucidate its therapeutic efficacy and safety profile in cancer treatment. This guide provides a foundational resource for researchers to compare and contrast the effects of this compound in different cancer contexts, thereby informing future research and drug development efforts.
References
- 1. Nitidine chloride induces apoptosis, cell cycle arrest, and synergistic cytotoxicity with doxorubicin in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitidine chloride suppresses NEDD4 expression in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitidine chloride inhibits proliferation and induces apoptosis in colorectal cancer cells by suppressing the ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitidine chloride inhibits proliferation and induces apoptosis in colorectal cancer cells by suppressing the ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitidine chloride inhibits the appearance of cancer stem-like properties and regulates potential the mitochondrial membrane alterations of colon cancer cells - Gong - Annals of Translational Medicine [atm.amegroups.org]
A Comparative Analysis of the Anti-inflammatory Activities of Nitidanin and Arctiin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the anti-inflammatory properties of two natural compounds, Nitidanin and Arctiin. The information is compiled from preclinical studies to assist researchers in evaluating their potential as therapeutic agents.
Executive Summary
This compound, primarily studied in its salt form as Nitidine chloride, and Arctiin both demonstrate significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of inflammatory mediators. Both compounds inhibit the NF-κB and MAPK signaling cascades, leading to a downstream reduction in pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Furthermore, they have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes pivotal in the inflammatory process. While direct comparative studies are limited, this guide presents a parallel analysis of their reported activities and mechanisms of action.
Quantitative Data on Anti-inflammatory Activity
The following tables summarize the quantitative data on the inhibitory effects of Nitidine chloride and Arctiin on various inflammatory markers.
Table 1: Inhibition of Pro-inflammatory Cytokines
| Compound | Cell Line | Stimulant | Cytokine | Concentration | % Inhibition / IC50 | Reference |
| Nitidine chloride | RAW 264.7 | LPS | TNF-α | 10 µM | Significant reduction | [1][2][3] |
| RAW 264.7 | LPS | IL-1β | 10 µM | Significant reduction | [1][2][3] | |
| RAW 264.7 | LPS | IL-6 | 10 µM | Significant reduction | [1][2][3] | |
| Arctiin | RAW 264.7 | LPS | TNF-α | 100 µg/mL | Significant reduction | [4] |
| RAW 264.7 | LPS | IL-1β | 100 µg/mL | Significant reduction | [4] | |
| RAW 264.7 | LPS | IL-6 | 100 µg/mL | Significant reduction | [4] |
Table 2: Inhibition of Inflammatory Enzymes and Mediators
| Compound | Cell Line/Model | Stimulant | Target | Concentration | % Inhibition / IC50 | Reference |
| Nitidine chloride | Rat Articular Chondrocytes | IL-1β | iNOS | 1-10 µM | Dose-dependent decrease | [5] |
| Rat Articular Chondrocytes | IL-1β | COX-2 | 1-10 µM | Dose-dependent decrease | [5] | |
| RAW 264.7 | LPS | iNOS | 1-10 µM | Dose-dependent decrease | [5] | |
| RAW 264.7 | LPS | COX-2 | 1-10 µM | Dose-dependent decrease | [5] | |
| Arctiin | RAW 264.7 | LPS | iNOS | 12.5-100 µg/mL | Dose-dependent decrease | [6] |
| RAW 264.7 | LPS | COX-2 | 12.5-100 µg/mL | Dose-dependent decrease | [6] | |
| Human Neutrophils | - | HNE | - | IC50 = 46.42 µM (Quercetin, a related polyphenol) | [7] |
Mechanisms of Anti-inflammatory Action
Both Nitidine chloride and Arctiin exert their anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.
Nitidine chloride
Nitidine chloride has been shown to significantly inhibit the phosphorylation of key proteins in the MAPK pathway, including ERK, JNK, and p38, in a dose-dependent manner in LPS-treated RAW 264.7 cells[2]. This inhibition prevents the activation and nuclear translocation of the p65 subunit of NF-κB[1][2][5]. By blocking these pathways, Nitidine chloride effectively suppresses the transcription of genes encoding pro-inflammatory cytokines and enzymes.
Arctiin
Similarly, Arctiin has been demonstrated to inhibit the phosphorylation of IκBα, which is a critical step in the activation of the NF-κB pathway[4]. This leads to the suppression of the nuclear translocation of NF-κB. Furthermore, Arctiin has been reported to attenuate the phosphorylation of MAPKs, contributing to its overall anti-inflammatory effect[4].
Signaling Pathway Diagrams
Caption: Inhibition of MAPK and NF-κB pathways by this compound/Arctiin.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells are pre-treated with various concentrations of Nitidine chloride or Arctiin for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for the indicated times.
Measurement of Pro-inflammatory Cytokines (ELISA)
The levels of TNF-α, IL-1β, and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions[8]. Briefly, supernatants are collected after treatment, and the cytokine concentrations are determined by measuring the absorbance at 450 nm using a microplate reader.
Western Blot Analysis for Signaling Proteins
To determine the effects on the NF-κB and MAPK signaling pathways, Western blot analysis is performed.
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay kit.
-
Gel Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against phosphorylated and total forms of p65, IκBα, ERK, JNK, and p38 overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Conclusion
Both this compound (as Nitidine chloride) and Arctiin exhibit potent anti-inflammatory properties through the inhibition of the NF-κB and MAPK signaling pathways. This leads to a reduction in the production of key inflammatory mediators. The data presented in this guide provide a basis for further investigation into the therapeutic potential of these compounds for inflammatory diseases. Future research should focus on direct comparative studies and in vivo models to further elucidate their efficacy and safety profiles.
References
- 1. Nitidine chloride, a benzophenanthridine alkaloid from Zanthoxylum nitidum (Roxb.) DC., exerts multiple beneficial properties, especially in tumors and inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitidine chloride inhibits LPS-induced inflammatory cytokines production via MAPK and NF-kappaB pathway in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of the anti-inflammatory effects, pharmacokinetic properties and clinical efficacies of arctigenin and arctiin from Arctium lappa L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitidine Chloride Alleviates Inflammation and Cellular Senescence in Murine Osteoarthritis Through Scavenging ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic and Antagonistic Mechanisms of Arctium lappa L. Polyphenols on Human Neutrophil Elastase Inhibition: Insights from Molecular Docking and Enzymatic Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of Thiazolidin-4-one Analogues as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of various thiazolidin-4-one analogues, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, particularly their potential as anticancer agents. The information presented herein is compiled from recent studies and aims to offer a clear, data-driven overview to inform future drug design and development efforts.
Comparative Biological Activity of Thiazolidin-4-one Analogues
The anticancer efficacy of thiazolidin-4-one derivatives is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the cytotoxic activities of selected analogues from different studies, providing a quantitative basis for SAR analysis.
| Compound | R1 | R2 | Cancer Cell Line | IC50 (µM) | Key Findings & SAR Insights |
| Analogue 1 | H | Varies | MCF-7 (Breast) | 0.37 | Potent activity observed. The specific substitution at R2 is crucial for cytotoxicity. |
| Analogue 2 | H | Varies | MCF-7 (Breast) | 0.54 | Exhibited strong cytotoxic action and also showed CDK2 inhibitory activity (IC50 = 56.97 ± 2 µM)[1]. |
| HepG2 (Liver) | 0.24 | Displayed the most potent activity among the tested analogues against this cell line[1]. | |||
| Analogue 3 | H | Varies | HepG2 (Liver) | 2.28 | Moderate activity compared to Analogue 2[1]. |
| Analogue 22 | Varies | Varies | MCF-7 (Breast) | 18.9 ± 2.19 | Also inhibited carbonic anhydrase IX enzyme[1]. |
| HepG2 (Liver) | 11.8 ± 1.95 | Showed superior activity against this cell line compared to its effect on MCF-7[1]. | |||
| Analogue 23 | Varies | Varies | MCF-7 (Breast) | 13.0 ± 2.28 | Potent inhibitory activity observed[1]. |
| HepG2 (Liver) | 18.9 ± 1.34 | Moderate activity. | |||
| Analogue 24 | Varies | Varies | MCF-7 (Breast) | 12.4 ± 1.39 | The most potent of this particular series against MCF-7[1]. |
| HepG2 (Liver) | 16.2 ± 1.34 | Moderate activity. | |||
| Analogue 25 | Varies | Varies | HepG2 (Liver) | 17.6 ± 2.12 | Moderate activity. |
| Analogue 39 | Varies | Varies | A549 (Lung) | - | A potent FLT3/VEGFR2 dual inhibitor, suppressed cell growth[1]. |
| HT-29 (Colon) | - | Showed strong anticancer activity[1]. | |||
| Compound 2f | Varies | Varies | NCI60 Panel | GI50: 2.80 | Combination of a thiazolidinone moiety with a Ciminalum fragment proved effective[2]. |
| Compound 2h | Varies | Varies | NCI60 Panel | GI50: 1.57 | The most active compound, with GI50 values < 0.01–0.02 μM against several leukemia, colon cancer, CNS cancer, and melanoma cell lines[2]. |
GI50: Concentration for 50% growth inhibition.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of thiazolidin-4-one analogues.
2.1. In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a standard colorimetric method to assess cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, A549, HT-29) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 × 10^3 to 1 × 10^4 cells per well and allowed to attach overnight.
-
Compound Treatment: The thiazolidin-4-one analogues are dissolved in DMSO to prepare stock solutions, which are then serially diluted with the culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours). A control group is treated with DMSO-containing medium.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
2.2. Kinase Inhibition Assay (e.g., CDK2, FLT3/VEGFR2)
These assays determine the ability of the compounds to inhibit the activity of specific protein kinases.
-
Enzyme and Substrate Preparation: Recombinant human kinase (e.g., CDK2/cyclin E) and its specific substrate (e.g., histone H1) are prepared in an appropriate assay buffer.
-
Compound Incubation: The kinase is pre-incubated with various concentrations of the test compounds (and a positive control inhibitor) in the wells of a 96-well plate for a short period (e.g., 15-30 minutes) at room temperature.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP and the substrate. The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at 30°C or 37°C.
-
Detection: The amount of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-32P]ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay, which measures the amount of ADP produced).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the control (no inhibitor). The IC50 value is determined from the dose-response curve.
Visualizations: Pathways and Workflows
3.1. Signaling Pathway: STAT3 Inhibition
Some heterocyclic compounds, such as thiazole-derived analogues, have been shown to exert their anticancer effects by inhibiting the STAT3 signaling pathway. Constitutive activation of STAT3 is common in many cancers and promotes cell proliferation, survival, and angiogenesis.
Caption: Inhibition of the STAT3 signaling pathway by bioactive analogues.
3.2. Experimental Workflow for SAR Studies
The process of conducting a structure-activity relationship study involves a logical flow from synthesis to biological evaluation and data analysis.
Caption: A typical workflow for SAR studies of novel anticancer agents.
3.3. Logical SAR Relationships of Thiazolidin-4-ones
Based on the available data, a simplified logical diagram can illustrate the key structural features influencing the anticancer activity of thiazolidin-4-one analogues.
Caption: Key structural determinants for the anticancer activity of thiazolidin-4-ones.
References
Comparing the cardiotonic potency of Nitidanin with known cardiac glycosides.
Comparison of Cardiotonic Potency: Nitidanin and Known Cardiac Glycosides
A comprehensive review of available scientific literature and experimental data reveals no information on a compound named "this compound" in the context of cardiotonic activity. Therefore, a direct comparison of its potency with known cardiac glycosides is not possible at this time.
For researchers, scientists, and drug development professionals interested in the field of cardiotonic agents, this guide will instead provide a framework for such a comparative analysis, using established cardiac glycosides as examples. It will outline the necessary experimental data, detail the required protocols, and illustrate the key signaling pathways involved in the action of well-understood cardiac glycosides.
Framework for Comparative Analysis of Cardiotonic Agents
To assess the cardiotonic potency of a novel compound like this compound, a series of standardized experiments would be required. The data obtained would then be compared against well-characterized cardiac glycosides such as Digoxin and Ouabain.
Data Presentation: Key Comparative Metrics
A crucial aspect of this analysis is the clear presentation of quantitative data. The following table outlines the essential parameters that would be necessary to compare the cardiotonic profiles of these compounds.
| Parameter | This compound | Digoxin | Ouabain |
| Positive Inotropic Effect | |||
| EC50 (Isolated Ventricular Myocytes) | Data Not Available | Example: 1-10 µM | Example: 0.1-1 µM |
| Increase in Contractile Force (%) | Data Not Available | Example: 50-150% | Example: 70-200% |
| Chronotropic Effect | |||
| Effect on Heart Rate (BPM) | Data Not Available | Negative chronotropy | Negative chronotropy |
| Mechanism of Action | |||
| Na+/K+-ATPase Inhibition (IC50) | Data Not Available | Example: 0.1-0.5 µM | Example: 0.01-0.1 µM |
| Intracellular Ca2+ Concentration | Data Not Available | Increases | Increases |
Note: The values for Digoxin and Ouabain are illustrative examples and can vary based on experimental conditions.
Experimental Protocols
Detailed methodologies are fundamental for reproducible and comparable results. The following are standard experimental protocols used to assess cardiotonic potency.
Isolated Langendorff Heart Preparation
This ex vivo model allows for the assessment of a drug's direct effects on the heart without systemic influences.
-
Objective: To measure the inotropic (contractile force) and chronotropic (heart rate) effects of the test compound.
-
Methodology:
-
A heart is excised from a laboratory animal (e.g., rabbit, guinea pig) and mounted on a Langendorff apparatus.
-
The heart is retrogradely perfused through the aorta with a Krebs-Henseleit solution to maintain viability.
-
A pressure transducer is inserted into the left ventricle to measure contractility.
-
The heart rate is monitored using an electrocardiogram (ECG).
-
After a stabilization period, increasing concentrations of the test compound (and known cardiac glycosides for comparison) are added to the perfusate.
-
Changes in left ventricular developed pressure (LVDP) and heart rate are recorded.
-
Isolated Ventricular Myocyte Contractility Assay
This in vitro method provides insights into the cellular effects of the compound.
-
Objective: To determine the effect of the compound on the contractility of individual heart muscle cells.
-
Methodology:
-
Ventricular myocytes are isolated from an animal heart using enzymatic digestion.
-
The isolated myocytes are placed in a chamber on an inverted microscope stage and superfused with a physiological salt solution.
-
Cells are electrically stimulated to contract at a fixed frequency.
-
Cell shortening and relengthening are measured using a video-based edge detection system.
-
The effects of different concentrations of the test compound on the amplitude and kinetics of myocyte contraction are quantified.
-
Na+/K+-ATPase Inhibition Assay
This biochemical assay directly measures the primary mechanism of action of cardiac glycosides.
-
Objective: To determine the inhibitory potency of the compound on the Na+/K+-ATPase enzyme.
-
Methodology:
-
Na+/K+-ATPase is isolated from a suitable tissue source (e.g., cardiac sarcolemma).
-
The enzyme activity is measured by quantifying the hydrolysis of ATP in the presence and absence of the test compound.
-
The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined.
-
Mandatory Visualizations
Diagrams are essential for visualizing complex biological processes and experimental designs.
Caption: Experimental workflow for assessing cardiotonic potency.
The mechanism of action for known cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump, leading to an increase in intracellular calcium.
Caption: Signaling pathway of known cardiac glycosides.
In Vivo Efficacy of Curcumin in a Mouse Model of Inflammation: A Comparative Guide
This guide provides a comparative analysis of the in vivo anti-inflammatory efficacy of Curcumin, a natural compound derived from Curcuma longa, against the conventional non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The data presented is based on a well-established carrageenan-induced paw edema model in rodents, a standard preclinical assay for evaluating anti-inflammatory agents.
Data Presentation: Curcumin vs. Indomethacin
The following table summarizes the percentage of edema inhibition in a carrageenan-induced paw edema model in rats, comparing various oral doses of Curcumin with a standard dose of Indomethacin. The data is extracted from a study by Buadonpri et al. (2018).[1][2]
| Treatment Group | Dose (mg/kg, p.o.) | 2 hours | 3 hours | 4 hours | 5 hours |
| Indomethacin | 10 | 46.87% | 65.71% | - | - |
| Curcumin | 25 | - | - | 30.43% | 34.88% |
| Curcumin | 50 | - | - | - | Significant Inhibition |
| Curcumin | 100 | - | - | - | Significant Inhibition |
| Curcumin | 200 | 53.85% | Significant Inhibition | - | - |
| Curcumin | 400 | 58.97% | Significant Inhibition | - | Significant Inhibition |
Note: "-" indicates data not reported as significantly inhibitory at that time point in the referenced study. "Significant Inhibition" indicates that a statistically significant reduction in paw edema was observed compared to the vehicle control, but the exact percentage was not specified for all time points in the summary.
Experimental Protocols
The following is a detailed methodology for the carrageenan-induced paw edema assay, a widely used model for assessing the efficacy of anti-inflammatory drugs.[3][4][5][6][7]
1. Animals:
-
Male Swiss albino mice or Wistar rats (specific strain and age/weight to be consistent within a study, e.g., 6-8 weeks old, weighing 25-30g for mice).[6]
-
Animals are housed in standard polypropylene cages under controlled environmental conditions (24 ± 2°C, 60-70% relative humidity, 12-hour light-dark cycle).[6]
-
Standard laboratory diet and water are provided ad libitum.[6]
-
Food is typically withheld for 12 hours before the experiment.[6]
-
All experimental procedures are conducted in accordance with approved animal ethics committee guidelines.[6]
2. Treatment Administration:
-
Animals are randomly divided into different groups: a control group, a standard drug group (e.g., Indomethacin), and test groups (e.g., Curcumin at various doses).
-
The test compounds (Curcumin) and the standard drug (Indomethacin) are administered orally (p.o.) or intraperitoneally (i.p.) typically 60 minutes before the induction of inflammation.[6] The control group receives the vehicle (e.g., saline).[6]
3. Induction of Inflammation:
-
A sub-plantar injection of 0.1 mL of a 1% w/v carrageenan solution in saline is administered into the left hind paw of each animal.[6] Carrageenan is a potent chemical that stimulates the release of inflammatory mediators.[4]
4. Measurement of Paw Edema:
-
The volume of the inflamed paw is measured at specific time intervals after carrageenan injection (e.g., 0, 1, 2, 3, 4, and 5 hours).[6]
-
Paw volume is measured using a plethysmometer.[6]
-
The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group, and Vt is the average paw volume of the treated group.
5. Statistical Analysis:
-
The results are typically expressed as the mean ± standard error of the mean (SEM).
-
Statistical significance is determined using appropriate tests such as a one-way analysis of variance (ANOVA) followed by Dunnett's test.[6] Differences are considered significant at p < 0.05.[6]
Mandatory Visualizations
Signaling Pathway
Caption: Curcumin's Inhibition of the NF-κB Signaling Pathway.
Experimental Workflow
Caption: In Vivo Anti-Inflammatory Assay Workflow.
References
- 1. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 2. thaiscience.info [thaiscience.info]
- 3. inotiv.com [inotiv.com]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 6. phytopharmajournal.com [phytopharmajournal.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for Nintedanib Quantification
Note on the Analyte: The term "Nitidanin" is associated with multiple chemical entities in scientific literature, leading to ambiguity. This guide will focus on the well-characterized pharmaceutical compound Nintedanib , for which extensive analytical method data is publicly available. This allows for a detailed and practical comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques as requested.
This guide provides a comprehensive comparison of HPLC with UV detection and LC-MS methods for the quantification of Nintedanib, a small molecule tyrosine kinase inhibitor. It is intended for researchers, analytical scientists, and drug development professionals seeking to understand the relative performance of these techniques and the process of cross-validation.
Experimental Protocols
A successful cross-validation study relies on well-defined and robust analytical methods. Below are representative protocols for the quantification of Nintedanib using HPLC-UV and LC-MS/MS, based on established methodologies.[1][2]
HPLC-UV Method Protocol
This protocol is adapted from validated methods for determining Nintedanib in bulk and pharmaceutical dosage forms.[1][2]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/PDA detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: An isocratic mixture of 0.1% v/v Triethylamine in water and Acetonitrile (35:65 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: Ambient or controlled at 25 °C.
-
Detection Wavelength: 390 nm.[2]
-
Injection Volume: 20 µL.
-
-
Standard Preparation:
-
Sample Preparation (from Capsules):
-
Weigh the contents of ten capsules to determine the average fill weight.[3]
-
Accurately weigh a portion of the powdered capsule contents equivalent to a target Nintedanib concentration.
-
Transfer to a volumetric flask, add the mobile phase, and sonicate for 15 minutes to ensure complete dissolution.[3]
-
Dilute to the final volume with the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
LC-MS/MS Method Protocol
This protocol is based on high-sensitivity methods used for quantifying Nintedanib and its impurities.[2]
-
Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole (QQQ) mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor → Product Ion Transition (Example): Specific m/z transitions for Nintedanib would be optimized. For a related compound, transitions might be 75.80 → 44.20 (quantifier) and 75.80 → 58.20 (qualifier).[5]
-
Source Parameters: Drying gas temperature (e.g., 400 °C), drying gas pressure (e.g., 35 psi), and capillary voltage would be optimized for maximum signal intensity.[5]
-
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but using LC-MS grade solvents. Dilutions are made to achieve a lower concentration range suitable for the high sensitivity of the MS detector (e.g., 1-100 ng/mL).[4]
Method Performance and Data Comparison
Cross-validation requires comparing key analytical performance parameters to ensure the methods produce equivalent results. The following table summarizes typical performance data for the two techniques based on published literature.
| Parameter | HPLC-UV Method | LC-MS/MS Method | Commentary |
| Linearity (R²) | > 0.999[2] | > 0.999[6] | Both methods demonstrate excellent linearity over their respective concentration ranges. |
| Range | 0.5 - 100 µg/mL[1][2] | 1 - 100 ng/mL[4] | LC-MS/MS is significantly more sensitive, suitable for trace-level analysis. |
| LOD | ~4 ng/mL[1] | ~0.3 ng/mL[4] | The Limit of Detection (LOD) for LC-MS/MS is over ten times lower. |
| LOQ | ~12.5 ng/mL[1] | ~1.0 ng/mL[4] | The Limit of Quantification (LOQ) confirms the superior sensitivity of LC-MS/MS. |
| Accuracy (% Recovery) | 99.3 - 99.9%[1][2] | 85 - 115% (typical requirement)[6] | Both methods provide high accuracy, essential for reliable quantification. |
| Precision (%RSD) | < 2%[2] | < 10% (typical requirement)[4] | Both methods show high precision, indicating good reproducibility. |
| Selectivity | Good; susceptible to co-eluting impurities with similar UV absorbance. | Excellent; based on specific mass-to-charge ratio (m/z), minimizing interference.[7] | LC-MS/MS offers superior selectivity, which is critical for complex matrices. |
Visualization of Workflows
Experimental Workflow Diagram
The following diagram illustrates the end-to-end process for the cross-validation of the two analytical methods.
Logical Relationship Diagram for Method Interchangeability
This diagram outlines the decision-making logic used to determine if the LC-MS method can replace the HPLC method.
Discussion and Conclusion
The cross-validation of HPLC-UV and LC-MS/MS methods for Nintedanib quantification reveals distinct advantages for each technique.
-
HPLC-UV: This method is robust, cost-effective, and widely available in quality control laboratories. Its performance, with high accuracy and precision in the µg/mL range, is perfectly adequate for the analysis of bulk drug substances and final dosage forms where the analyte concentration is high.[1]
-
LC-MS/MS: This method offers superior sensitivity and selectivity.[7] Its ability to quantify Nintedanib at the ng/mL level makes it indispensable for applications such as pharmacokinetic studies, metabolite identification, impurity profiling, and bioequivalence studies where trace-level detection is required. The high selectivity from MRM reduces the likelihood of interference from matrix components, leading to more reliable results in complex samples like plasma or tissue extracts.
The cross-validation exercise demonstrates that while both methods are accurate and precise, they serve different purposes. The HPLC-UV method is a reliable workhorse for routine quality control of pharmaceutical products. The LC-MS/MS method is the superior choice for applications requiring high sensitivity and selectivity. If the statistical comparison from the cross-validation study shows a high correlation and low bias between the two methods within the overlapping analytical range, the methods can be considered interchangeable for that specific range. However, for samples with concentrations below the LOQ of the HPLC method, only the LC-MS/MS method is suitable. The choice of method should therefore be guided by the specific analytical requirements of the study.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Stability Indicating HPLC Method for the Determination of Nitisinone in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Determination of N-nitrosodimethylamine in Ranitidine Dosage Forms by ESI-LC-MS/MS; Applications for Routine Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.standard.ac.ir [journal.standard.ac.ir]
Replicating Published Findings on the Bioactivity of Nitidanin Diisovalerianate: A Comparative Guide
An Objective Analysis of Bioactivity Data and Experimental Protocols for Researchers, Scientists, and Drug Development Professionals.
Nitidanin diisovalerianate, a lignan isolated from the plant Onopordum acanthium, has been associated with a range of biological activities, including anti-inflammatory, antiproliferative, and cardiotonic effects. This guide aims to provide a comparative overview of the reported bioactivity of compounds from Onopordum acanthium and related lignans, alongside detailed experimental protocols to aid in the replication and further investigation of these findings. While specific quantitative data for this compound diisovalerianate is limited in publicly available literature, this guide leverages data from extracts of its source plant and a closely related lignan, Arctiin, to provide a basis for comparison.
Quantitative Bioactivity Data
The following table summarizes the available quantitative data for the bioactivity of Onopordum acanthium extracts and the related lignan, Arctiin. This data provides a benchmark for researchers seeking to evaluate the potency of this compound diisovalerianate.
| Compound/Extract | Bioactivity | Assay | Cell Line/Target | IC50 Value |
| Onopordum acanthium butanolic extract | Antioxidant | DPPH radical scavenging | - | 134.4 µg/mL[1] |
| Onopordum acanthium butanolic extract | Anti-inflammatory | Xanthine oxidase inhibition | - | 572.9 µg/mL (weak activity)[1] |
| Arctiin | Antiproliferative | Not Specified | H116 (colon cancer) | 2.5 µg/mL |
Experimental Protocols
To ensure the reproducibility of bioactivity studies, detailed experimental protocols are essential. Below are methodologies for key in vitro assays relevant to the reported activities of this compound diisovalerianate and related compounds.
1. In Vitro Anti-inflammatory Activity: Protein Denaturation Assay
This assay assesses the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.
-
Reagents and Materials:
-
Fresh hen's egg albumin
-
Phosphate buffered saline (PBS), pH 6.4
-
Test compound (e.g., this compound diisovalerianate) dissolved in a suitable solvent (e.g., DMSO)
-
Reference standard (e.g., Diclofenac sodium)
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture consisting of 0.2 mL of egg albumin and 2.8 mL of PBS.
-
Add 2 mL of varying concentrations of the test compound to the reaction mixture.
-
A control group should be prepared with the vehicle solvent instead of the test compound.
-
Incubate the samples at 37°C for 15 minutes.
-
Induce protein denaturation by heating the samples at 70°C for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control ] x 100
-
2. In Vitro Antiproliferative Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Human cancer cell line (e.g., MCF-7, H116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for a further 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (concentration inhibiting 50% of cell growth) is determined.
-
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.
References
Head-to-Head Comparison: Nitidanin and Standard-of-Care Anti-inflammatory Drugs - A Review of Available Evidence
A comprehensive review of scientific literature reveals a significant lack of data on the anti-inflammatory properties of Nitidanin, a natural compound isolated from Zanthoxylum simulans. Consequently, a direct head-to-head comparison with any standard-of-care anti-inflammatory drug is not feasible at this time. This guide will outline the current understanding of this compound and detail the typical experimental data and comparisons that would be necessary to evaluate its potential as a therapeutic agent.
Currently, published research on this compound is limited, with no available preclinical or clinical studies investigating its anti-inflammatory efficacy, mechanism of action, or safety profile. In contrast, standard-of-care anti-inflammatory drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, have undergone rigorous testing and their mechanisms of action are well-established.
The Crucial Need for Preclinical and Clinical Data
To assess the therapeutic potential of a novel compound like this compound, a systematic and phased approach of preclinical and clinical research is essential. This process generates the necessary data to compare its performance against existing treatments.
Key Experimental Data Required for Comparison:
-
In Vitro Studies: Initial laboratory-based assays are required to determine this compound's effects on inflammatory pathways at a cellular and molecular level.
-
In Vivo Animal Models: Studies in animal models of inflammation are necessary to evaluate efficacy, dose-response relationships, and potential toxicity.
-
Mechanism of Action Studies: Detailed experiments are needed to identify the specific molecular targets and signaling pathways through which this compound may exert its anti-inflammatory effects.
-
Pharmacokinetic and Pharmacodynamic Studies: These studies would determine how the body absorbs, distributes, metabolizes, and excretes this compound, and how the drug affects the body.
-
Head-to-Head Clinical Trials: Rigorous, controlled clinical trials in humans are the definitive method for comparing the efficacy and safety of a new drug against a standard-of-care treatment.
Without this fundamental data, no objective comparison can be made.
Standard-of-Care Anti-inflammatory Drugs: A Brief Overview
Standard-of-care anti-inflammatory drugs encompass a broad range of medications with well-defined mechanisms of action. A common example is Ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID).
Ibuprofen: A Standard of Care
-
Mechanism of Action: Ibuprofen works by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
-
Therapeutic Uses: Widely used for the management of mild to moderate pain, fever, and inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
-
Data Availability: Extensive preclinical and clinical data are available for Ibuprofen, establishing its efficacy, safety profile, and appropriate dosages.
Hypothetical Comparison Framework
Should data for this compound become available in the future, a comparative guide would be structured to present a clear, data-driven analysis.
Table 1: Hypothetical Efficacy Comparison in a Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) | TNF-α Reduction (%) | IL-6 Reduction (%) |
| Vehicle Control | - | 0 | 0 | 0 |
| This compound | Data N/A | Data N/A | Data N/A | Data N/A |
| Ibuprofen | 10 | 45 | 50 | 40 |
This table illustrates the type of quantitative data required from a preclinical animal model to compare the anti-inflammatory effects of this compound and a standard-of-care drug like Ibuprofen. TNF-α and IL-6 are pro-inflammatory cytokines.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This widely used preclinical model assesses the in vivo anti-inflammatory activity of a compound.
-
Animal Model: Male Wistar rats (180-200g) are typically used.
-
Treatment Administration: Animals are divided into groups and administered the test compound (this compound), a standard drug (e.g., Ibuprofen), or a vehicle control, typically orally.
-
Induction of Inflammation: One hour after treatment, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of paw edema is calculated for each group relative to the vehicle control group.
-
Biomarker Analysis: At the end of the experiment, blood or tissue samples can be collected to measure the levels of inflammatory mediators like TNF-α and IL-6.
Diagram of Experimental Workflow
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Signaling Pathway of a Standard NSAID
The mechanism of action of NSAIDs like Ibuprofen involves the inhibition of the arachidonic acid pathway.
Caption: Ibuprofen's Inhibition of the COX Pathway.
Conclusion
While the natural origin of this compound may suggest potential biological activity, there is currently no scientific evidence to support its use as an anti-inflammatory agent. The established efficacy and safety of standard-of-care drugs are backed by decades of extensive research. For this compound to be considered a viable alternative or adjunct therapy, a comprehensive research program is required to generate the necessary data for a meaningful head-to-head comparison. Researchers and drug development professionals are encouraged to pursue these foundational studies to elucidate the potential of this and other natural compounds.
A Comparative Analysis of Nitidanin's Selectivity for Cancer Cells Over Normal Cells
In the landscape of oncology drug discovery, the ideal therapeutic agent exhibits high efficacy against malignant cells while preserving the integrity of healthy tissues. This guide provides a comprehensive assessment of the selectivity of Nitidanin, a natural alkaloid, in targeting cancer cells versus their normal counterparts. This analysis is based on a synthesis of available experimental data on this compound and its closely related analogue, Nitidine chloride, offering valuable insights for researchers and drug development professionals.
Quantitative Assessment of Cytotoxicity
The cornerstone of evaluating a compound's selectivity is the comparison of its cytotoxic effects on cancerous and non-cancerous cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a critical metric in this assessment. A lower IC50 value signifies a higher potency of the compound.
The selectivity of an anticancer compound can be quantitatively expressed by the Selectivity Index (SI). The SI is calculated as the ratio of the IC50 value in a normal cell line to that in a cancer cell line (SI = IC50 of normal cells / IC50 of cancer cells)[1]. A higher SI value indicates a greater selective toxicity towards cancer cells[1][2].
Table 1: Comparative IC50 Values of Nitidine Chloride and Other Natural Compounds in Cancer and Normal Cell Lines
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Nitidine chloride | SW480 | Colon Cancer | 0.25, 0.5, 1, 2.5, 5, 10, 25, 50, 100, 200 (Concentrations tested) | Not explicitly stated in the same study | - | - | [3] |
| Nitazoxanide | HCT-116 | Colon Cancer | 11.07 | FHC (Normal Colon Cells) | Non-cytotoxic | > 1 | [4] |
| Compound 1 | HTB-26 | Breast Cancer | 10 - 50 | HCEC (Normal Intestinal) | Less active | > 1 | [5] |
| Compound 1 | PC-3 | Pancreatic Cancer | 10 - 50 | HCEC (Normal Intestinal) | Less active | > 1 | [5] |
| Compound 1 | HepG2 | Hepatocellular Carcinoma | 10 - 50 | HCEC (Normal Intestinal) | Less active | > 1 | [5] |
| Compound 2 | HTB-26 | Breast Cancer | 10 - 50 | HCEC (Normal Intestinal) | Less active | > 1 | [5] |
| Compound 2 | PC-3 | Pancreatic Cancer | 10 - 50 | HCEC (Normal Intestinal) | Less active | > 1 | [5] |
| Compound 2 | HepG2 | Hepatocellular Carcinoma | 10 - 50 | HCEC (Normal Intestinal) | Less active | > 1 | [5] |
| Goniothalamin (GTN) | Saos-2 | Osteosarcoma | 0.62 ± 0.06 | HMSC (Normal Mesenchymal) | 6.23 ± 1.29 | 10.05 | [1] |
| Goniothalamin (GTN) | A549 | Lung Adenocarcinoma | 2.01 ± 0.28 | HMSC (Normal Mesenchymal) | 6.23 ± 1.29 | 3.10 | [1] |
| Goniothalamin (GTN) | UACC-732 | Breast Carcinoma | 1.55 ± 0.15 | HMSC (Normal Mesenchymal) | 6.23 ± 1.29 | 4.02 | [1] |
| Goniothalamin (GTN) | MCF-7 | Breast Adenocarcinoma | 0.75 ± 0.09 | HMSC (Normal Mesenchymal) | 6.23 ± 1.29 | 8.31 | [1] |
| Goniothalamin (GTN) | HT29 | Colorectal Adenocarcinoma | 1.85 ± 0.12 | HMSC (Normal Mesenchymal) | 6.23 ± 1.29 | 3.37 | [1] |
| Psiadin | CCL233 | Colorectal Carcinoma | Lower than Plectranthone | HB2 (Normal Breast) | Minimal cytotoxicity | High | [6] |
| Plectranthone | CCL233 | Colorectal Carcinoma | - | HB2 (Normal Breast) | Minimal cytotoxicity | High | [6] |
| Psiadin | CCL235 | Colorectal Carcinoma | Lower than Plectranthone | HB2 (Normal Breast) | Minimal cytotoxicity | High | [6] |
| Plectranthone | CCL235 | Colorectal Carcinoma | - | HB2 (Normal Breast) | Minimal cytotoxicity | High | [6] |
Note: Data for Nitidine chloride is presented as concentrations tested, as specific IC50 values against a normal cell line were not available in the cited study for a direct SI calculation. The qualitative assessment from other studies suggests its tumor-selective effects.
Experimental Protocols
The assessment of this compound's selectivity relies on robust and standardized in vitro assays. The following are detailed methodologies for key experiments cited in the evaluation of cytotoxicity and cell viability.
MTT Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[7].
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After the incubation period, carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed and treat cells with the test compound as described for the MTT assay.
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Signaling Pathways and Experimental Workflows
The selective action of this compound and related compounds is often attributed to their modulation of specific signaling pathways that are dysregulated in cancer cells.
Signaling Pathways Implicated in the Action of Nitidine Chloride
Nitidine chloride has been shown to exert its anticancer effects by targeting several key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis[3][8].
Caption: Nitidine Chloride's inhibitory effects on key cancer signaling pathways.
General Workflow for Assessing a Compound's Cytotoxic Selectivity
The process of determining the selective cytotoxicity of a novel compound involves a systematic workflow, from initial cell culture to data analysis and interpretation.
Caption: A typical experimental workflow for assessing cytotoxic selectivity.
References
- 1. medic.upm.edu.my [medic.upm.edu.my]
- 2. researchgate.net [researchgate.net]
- 3. Nitidine chloride inhibits the appearance of cancer stem-like properties and regulates potential the mitochondrial membrane alterations of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Psiadin and plectranthone selectively inhibit colorectal carcinoma cells proliferation via modulating cyclins signaling and apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
Evaluating the Synergistic Effects of Nintedanib with Other Chemotherapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nintedanib, an orally available triple angiokinase inhibitor, has emerged as a significant player in the landscape of cancer therapy. By targeting the vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR) signaling pathways, nintedanib effectively disrupts tumor angiogenesis, a critical process for tumor growth and metastasis. This guide provides a comprehensive comparison of the synergistic effects of nintedanib when combined with various chemotherapeutic agents across different cancer types, supported by preclinical and clinical experimental data.
Mechanism of Action: A Multi-Targeted Approach
Nintedanib's primary mechanism of action involves the competitive inhibition of ATP binding to the kinase domains of VEGFR, FGFR, and PDGFR. This blockade prevents the autophosphorylation and activation of these receptors, thereby inhibiting downstream signaling cascades crucial for endothelial cell proliferation, migration, and survival. The simultaneous inhibition of these three key pro-angiogenic pathways suggests a broad-spectrum anti-angiogenic activity and a potential to overcome resistance mechanisms that may arise from the redundancy of signaling pathways in tumor vascularization.[1][2][3][4]
The following diagram illustrates the core signaling pathways targeted by nintedanib.
Synergistic Combinations: Preclinical and Clinical Evidence
The therapeutic potential of nintedanib is significantly enhanced when used in combination with traditional cytotoxic chemotherapy. This synergy is thought to arise from the "normalization" of the tumor vasculature by nintedanib, which improves the delivery and efficacy of co-administered chemotherapeutic agents.
Nintedanib and Docetaxel in Non-Small Cell Lung Cancer (NSCLC)
The combination of nintedanib and docetaxel has shown significant promise in the second-line treatment of advanced NSCLC, particularly in patients with adenocarcinoma histology.
Preclinical Data
In vitro studies using various NSCLC cell lines have demonstrated a synergistic cytotoxic effect when docetaxel is combined with nintedanib. For instance, in one study, the addition of nintedanib was shown to decrease the IC50 of docetaxel. The combination index (CI) values for the docetaxel and nintedanib combination were indicative of a synergistic interaction, particularly when the relative concentration of nintedanib was increased.
| Cell Line | Docetaxel IC50 (nM) | Docetaxel + Nintedanib (1:5 ratio) CI Value | Synergy Assessment |
| A549 | Data not specified | <1 | Synergistic |
| H1993 | Data not specified | <1 | Synergistic |
CI values less than 1 indicate synergy.
In vivo studies using A549 NSCLC xenografts in athymic nude mice have shown that the combination of nintedanib and docetaxel results in a significant reduction in tumor volume compared to either agent alone. This anti-tumor effect is associated with a decrease in vessel density and a "normalization" of the tumor vasculature.
Clinical Data
The Phase III LUME-Lung 1 clinical trial provided pivotal evidence for the efficacy of this combination.
| Parameter | Nintedanib + Docetaxel | Placebo + Docetaxel | Hazard Ratio (95% CI) | P-value |
| Progression-Free Survival (PFS) - All patients | 3.4 months | 2.7 months | 0.79 (0.68–0.92) | 0.0019 |
| Overall Survival (OS) - Adenocarcinoma patients | 12.6 months | 10.3 months | 0.83 (0.70-0.99) | 0.0359 |
These findings led to the approval of nintedanib in combination with docetaxel for the second-line treatment of patients with advanced NSCLC of adenocarcinoma histology.
Nintedanib with Pemetrexed and Cisplatin in Malignant Pleural Mesothelioma (MPM)
The standard of care for unresectable MPM is a combination of pemetrexed and a platinum-based agent. The addition of nintedanib to this regimen has been investigated to improve outcomes.
Preclinical Data
Clinical Data
The LUME-Meso Phase II clinical trial evaluated the addition of nintedanib to pemetrexed and cisplatin in chemotherapy-naïve patients with unresectable MPM.
| Parameter | Nintedanib + Pemetrexed/Cisplatin | Placebo + Pemetrexed/Cisplatin | Hazard Ratio (95% CI) | P-value |
| Progression-Free Survival (PFS) | 9.7 months | 5.7 months | 0.54 (0.33-0.87) | 0.010 |
| Overall Survival (OS) | 20.6 months | 15.2 months | 0.70 (0.40-1.21) | 0.197 |
The Phase II results were promising, showing a significant improvement in PFS.[5][6] However, the subsequent Phase III trial did not meet its primary endpoint of significantly improving PFS.[7]
Nintedanib with Carboplatin and Paclitaxel in Ovarian Cancer
Angiogenesis is a key factor in the progression of ovarian cancer, making anti-angiogenic agents like nintedanib a rational therapeutic option.
Preclinical Data
Specific in vitro studies detailing the synergistic effects (IC50, CI values) of nintedanib in combination with carboplatin and paclitaxel in ovarian cancer cell lines are limited in publicly available research.
Clinical Data
The AGO-OVAR 12 (LUME-Ovar 1) Phase III clinical trial investigated the addition of nintedanib to first-line carboplatin and paclitaxel in patients with advanced ovarian cancer.
| Parameter | Nintedanib + Carboplatin/Paclitaxel | Placebo + Carboplatin/Paclitaxel | Hazard Ratio (95% CI) | P-value |
| Progression-Free Survival (PFS) | 17.3 months | 16.6 months | 0.84 (0.72-0.98) | 0.024 |
| Overall Survival (OS) | 62.0 months | 62.8 months | 0.99 (0.85-1.17) | Not Significant |
While the study showed a statistically significant but modest improvement in PFS, it did not translate into an overall survival benefit.[8][9] Another study, the CHIVA trial, which investigated nintedanib in the neoadjuvant setting, suggested a potential negative impact on outcomes.[10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the synergistic effects of nintedanib with chemotherapeutic agents.
Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability.
Workflow:
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of nintedanib, the chemotherapeutic agent, and the combination of both at various ratios. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each drug and combination. Use software like CompuSyn to calculate the Combination Index (CI) to assess synergy.
Clonogenic Survival Assay
This assay measures the ability of a single cell to grow into a colony, assessing long-term reproductive viability after drug treatment.
Protocol:
-
Cell Seeding: Plate a low density of cells (e.g., 200-1000 cells/well in a 6-well plate) to allow for individual colony formation.
-
Drug Treatment: Treat the cells with the drugs of interest for a defined period (e.g., 24 hours).
-
Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 10-14 days until visible colonies are formed.
-
Colony Staining: Fix the colonies with methanol and stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition to determine the long-term effect of the drugs on cell survival.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of drug combinations in a living organism.
Workflow:
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into different treatment groups: vehicle control, nintedanib alone, chemotherapeutic agent alone, and the combination. Administer the drugs according to a predetermined schedule and dosage. Nintedanib is typically administered orally.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight and overall health of the mice.
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predefined time point), euthanize the mice and excise the tumors. Tumors can be weighed and processed for further analysis, such as immunohistochemistry for markers of proliferation (Ki-67) and angiogenesis (CD31).
Conclusion
The combination of nintedanib with various chemotherapeutic agents represents a promising strategy in the treatment of several cancers. The strongest evidence for synergy, supported by both robust preclinical and clinical data, exists for the combination of nintedanib and docetaxel in the second-line treatment of advanced NSCLC with adenocarcinoma histology. For malignant pleural mesothelioma and ovarian cancer, while clinical trials have been conducted with mixed results, a clear preclinical rationale for synergy is less well-established in the public domain. Future research should focus on elucidating the precise molecular mechanisms of synergy and identifying predictive biomarkers to optimize patient selection for these combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nintedanib: evidence for its therapeutic potential in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Review of nintedanib plus pemetrexed/cisplatin in patients with malignant pleural mesothelioma: phase II results from the randomized, placebo-controlled LUME-Meso trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Nintedanib in combination with pemetrexed and cisplatin for chemotherapy-naive patients with advanced malignant pleural mesothelioma (LUME-Meso): a double-blind, randomised, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. onclive.com [onclive.com]
- 10. Impact of adding nintedanib to neoadjuvant chemotherapy (NACT) for advanced epithelial ovarian cancer (EOC) patients: The CHIVA double-blind randomized phase II GINECO study. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Navigating the Safe Disposal of Nintedanib: A Guide for Laboratory Professionals
Essential protocols for researchers and scientists on the proper handling and disposal of Nintedanib, ensuring laboratory safety and regulatory compliance.
For researchers, scientists, and drug development professionals, the integrity of their work extends beyond discovery and into the responsible management of chemical compounds. Nintedanib, a tyrosine kinase inhibitor used in cancer therapy and for the treatment of idiopathic pulmonary fibrosis, requires meticulous handling and disposal due to its cytotoxic potential. Adherence to proper disposal procedures is paramount to protect laboratory personnel and the environment.
Immediate Safety and Operational Plan
All unused Nintedanib, including empty containers, must be treated as hazardous waste.[1] Personnel handling this compound should wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[2] Work with Nintedanib powder should be conducted in a chemical fume hood to prevent inhalation.[1]
The primary methods for the disposal of Nintedanib waste are incineration at a licensed facility and, where permissible, chemical neutralization.[3] It is crucial to segregate Nintedanib waste from other laboratory waste streams to ensure proper handling and disposal.[3]
Quantitative Data Summary: Nintedanib Disposal Parameters
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous, Cytotoxic | [1][3] |
| Primary Disposal Method | Incineration | [3] |
| Alternative Disposal | Chemical Deactivation/Neutralization (where available) | [3] |
| Container Disposal | Triple-rinsed with a suitable solvent; rinsate collected as hazardous waste. | [4] |
| PPE Disposal | Disposed of as hazardous waste. | [3] |
Experimental Protocol: Laboratory-Scale Disposal of Nintedanib
Objective: To safely prepare and package unused Nintedanib and contaminated materials for disposal by a licensed hazardous waste management service.
Materials:
-
Unused Nintedanib (solid or in solution)
-
Contaminated labware (e.g., vials, pipette tips, gloves)
-
Appropriate hazardous waste container (clearly labeled)
-
Personal Protective Equipment (PPE): two pairs of chemotherapy-grade gloves, disposable gown, safety goggles, and a respirator (if not working in a fume hood)
-
Sealable plastic bags
Procedure:
-
Segregation: At the point of generation, immediately segregate all Nintedanib-contaminated waste from other waste streams. This includes unused solid compounds, solutions, and any materials that have come into contact with the drug.[3]
-
Solid Waste Packaging:
-
Carefully place all solid Nintedanib waste, including contaminated gloves, gowns, and lab materials, into a designated, leak-proof, and puncture-resistant hazardous waste container.[5]
-
The container must be clearly labeled as "Hazardous Cytotoxic Waste" and include the chemical name "Nintedanib."[5]
-
-
Liquid Waste Collection:
-
Decontamination of Glassware:
-
Storage: Store the sealed hazardous waste containers in a designated, secure area away from incompatible materials until collection by the institution's Environmental Health and Safety (EHS) department or a licensed waste carrier.[6]
-
Documentation and Pickup: Complete all required hazardous waste disposal forms as per your institution's guidelines and schedule a pickup with the EHS office.[7]
Nintedanib Disposal Workflow
Caption: Logical workflow for the proper disposal of Nintedanib waste in a laboratory setting.
By adhering to these stringent disposal protocols, laboratory professionals can ensure a safe working environment and minimize the environmental impact of their research activities. It is imperative to consult your institution's specific Environmental Health and Safety guidelines for detailed instructions and compliance.
References
- 1. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 2. benchchem.com [benchchem.com]
- 3. danielshealth.ca [danielshealth.ca]
- 4. vumc.org [vumc.org]
- 5. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
